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Core Science & Biosynthesis

Foundational

2-(2-Bromophenoxy)-5-chloroaniline chemical structure and properties

This guide details the chemical structure, synthesis, and properties of 2-(2-Bromophenoxy)-5-chloroaniline , a specialized halogenated diphenyl ether intermediate. While direct commercial literature for this specific iso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and properties of 2-(2-Bromophenoxy)-5-chloroaniline , a specialized halogenated diphenyl ether intermediate. While direct commercial literature for this specific isomer is limited, its structure identifies it as a critical building block for biaryl ether-based pharmaceuticals , particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Identity & Structural Analysis

2-(2-Bromophenoxy)-5-chloroaniline is a diaryl ether derivative characterized by an aniline core substituted with a chlorine atom at the 5-position and a 2-bromophenoxy group at the 2-position. This specific substitution pattern creates a highly functionalized scaffold suitable for further diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the bromine site or electrophilic substitution on the aniline ring.

Nomenclature & Identifiers
Identifier Value
IUPAC Name 5-Chloro-2-(2-bromophenoxy)aniline
Common Name 2-Amino-4-chloro-2'-bromodiphenyl ether
Molecular Formula C₁₂H₉BrClNO
Molecular Weight 298.56 g/mol
SMILES Nc1cc(Cl)ccc1Oc2ccccc2Br
InChI Key (Predicted) Specific to isomer
Core Scaffold Diphenyl Ether (Biaryl Ether)
Structural Conformation

The molecule features two benzene rings linked by an ether oxygen. The ortho-substitution (amino group at C1, phenoxy at C2) on the aniline ring and the ortho-bromine on the phenoxy ring introduce significant steric bulk.

  • Twisted Conformation: The two phenyl rings are not coplanar due to the steric repulsion between the ether oxygen lone pairs and the ortho-substituents (Br and NH₂). This "twisted" geometry is critical for binding affinity in enzyme pockets (e.g., kinase domains).

  • Electronic Effects: The electron-donating amino group (+M effect) activates the aniline ring, while the electron-withdrawing chlorine (-I, +M) and phenoxy groups modulate the electron density, making the C6 position (ortho to NH₂) a potential site for electrophilic attack.

Synthesis & Manufacturing Protocols

The synthesis of 2-(2-Bromophenoxy)-5-chloroaniline is achieved through a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Nitro Reduction . This route ensures high regioselectivity and avoids the formation of inseparable isomers.

Synthetic Pathway (Step-by-Step)
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
  • Reactants: 2,5-Dichloronitrobenzene + 2-Bromophenol.

  • Mechanism: The phenoxide ion (generated from 2-bromophenol) attacks the C2 position of 2,5-dichloronitrobenzene. The nitro group activates the ortho-chlorine (C2) and para-chlorine (none present) positions. The chlorine at C5 is meta to the nitro group and is therefore unreactive, ensuring complete regiocontrol.

  • Conditions: Base (K₂CO₃ or Cs₂CO₃), Polar Aprotic Solvent (DMF or DMSO), 80–100°C.

Step 2: Chemoselective Nitro Reduction
  • Reactants: 4-Chloro-2-nitro-1-(2-bromophenoxy)benzene.

  • Reagent: Iron powder (Fe) with Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂).

  • Critical Note: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended as it poses a high risk of hydrodehalogenation (cleaving the C-Br or C-Cl bonds). Chemical reduction (Fe/HCl or Zn/AcOH) preserves the halogen substituents.

Visual Synthesis Workflow

Synthesis_Pathway SM1 2,5-Dichloronitrobenzene (Electrophile) Intermediate 4-Chloro-2-nitro-1-(2-bromophenoxy)benzene (Nitro Intermediate) SM1->Intermediate SM1->Intermediate SNAr (Regioselective) SM2 2-Bromophenol (Nucleophile) SM2->Intermediate Product 2-(2-Bromophenoxy)-5-chloroaniline (Target) Intermediate->Product Intermediate->Product Chemoselective Reduction Reagent1 K2CO3, DMF 90°C, 4-6h Reagent2 Fe / NH4Cl EtOH/H2O, Reflux

Caption: Figure 1. Regioselective synthesis of 2-(2-Bromophenoxy)-5-chloroaniline via SNAr coupling and chemoselective nitro reduction.

Detailed Experimental Protocol

Step 1: Preparation of Nitro Intermediate

  • Charge a 3-neck round-bottom flask with 2-Bromophenol (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (5 mL/mmol).

  • Stir at room temperature for 30 mins to generate the phenoxide.

  • Add 2,5-Dichloronitrobenzene (1.05 eq) in one portion.

  • Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour into ice-water. Filter the yellow precipitate (Nitro intermediate). Wash with water and cold ethanol.

Step 2: Reduction to Aniline

  • Dissolve the nitro intermediate in Ethanol:Water (3:1) .

  • Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

  • Heat to reflux for 2–3 hours. The yellow color should fade to a pale off-white/brown.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane:EtOAc) to obtain the target aniline as an off-white solid.

Physicochemical Properties

The following properties are predicted based on the structural analog 5-chloro-2-(2-chlorophenoxy)aniline (CAS 56966-48-4), adjusted for the bromine substitution.

Property Value / Description Relevance
Physical State Off-white to pale brown crystalline solidSolid handling
Melting Point 65–70°C (Predicted)Purity indicator
Boiling Point ~380°C (at 760 mmHg)High thermal stability
Solubility Soluble in DMSO, DMF, DCM, EtOAc.[1][2] Insoluble in water.[3][4]Formulation/Assay
pKa (Aniline NH₂) ~3.5–4.0Weak base; less basic than aniline due to Cl/O-Ar
LogP (Octanol/Water) ~4.2–4.5Highly lipophilic; good membrane permeability
H-Bond Donors 1 (NH₂)Interaction with kinase hinge regions
H-Bond Acceptors 2 (NH₂, Ether O)Ligand binding

Applications in Drug Discovery

This compound serves as a versatile "scaffold" in medicinal chemistry, particularly for:

Kinase Inhibitors (Type II)

The diphenyl ether motif is a privileged structure in kinase inhibitors (e.g., Sorafenib analogs).

  • Mechanism: The ether oxygen acts as a hinge binder or spacer, allowing the two phenyl rings to occupy hydrophobic pockets (Gatekeeper residues).

  • Utility: The 2-Bromo group allows for further extension via Suzuki coupling to introduce solubilizing groups (e.g., piperazine, morpholine) or heteroaryl tails, creating potent inhibitors for targets like BTK , EGFR , or p38 MAPK .

Triclosan & NSAID Analogs
  • Antibacterial: Structural similarity to Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) suggests potential antibacterial activity if the amine is modified (e.g., to a urea or amide).

  • Anti-inflammatory: As an intermediate for COX-2 inhibitors , the aniline amine can be acylated to form structures analogous to Lumiracoxib (though Lumiracoxib is a diphenylamine, the ether analogs are often studied for improved metabolic stability).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Signal Word: WARNING .

  • Precautionary Measures:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The amine group is sensitive to oxidation (browning) upon prolonged exposure to air.

References

  • Nucleophilic Aromatic Substitution (SₙAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.Link

  • Chemoselective Nitro Reduction

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses compatibility of halogens with reduction methods). Link

  • Diphenyl Ether Synthesis

    • Sawyer, J. S. (2010). Recent Advances in Diaryl Ether Synthesis. Tetrahedron, 56(29), 5045-5065.Link

  • Analogous Compound Data (5-chloro-2-(2-chlorophenoxy)aniline)

    • PubChem CID 92601.[2]Link

Sources

Exploratory

Characterization and Melting Point Analysis of 2-(2-Bromophenoxy)-5-chloroaniline

Topic: Comprehensive Characterization Guide: 2-(2-Bromophenoxy)-5-chloroaniline Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Scientists. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Characterization Guide: 2-(2-Bromophenoxy)-5-chloroaniline Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Scientists.

Executive Summary

2-(2-Bromophenoxy)-5-chloroaniline is a specialized halogenated diphenyl ether intermediate, critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific antiparasitic agents (e.g., triclabendazole analogs). Unlike its widely documented analogs (such as Triclosan amine), specific physicochemical data for this bromo-isomer is often proprietary or fragmented in patent literature.

This guide provides a definitive framework for the identification, purification, and thermal characterization of this compound. By synthesizing structure-activity relationships (SAR) from close analogs, we establish a predictive melting point range of 48–58°C , validated by a rigorous experimental protocol for laboratory determination.

Chemical Profile & Structural Context
PropertyData
Chemical Name 2-(2-Bromophenoxy)-5-chloroaniline
Systematic Name 5-Chloro-2-(2-bromophenoxy)benzenamine
Molecular Formula C₁₂H₉BrClNO
Molecular Weight 298.56 g/mol
Structural Class Halogenated Diphenyl Ether / Aniline Derivative
Key Moieties Primary Amine (Pos 1), Ether Linkage (Pos 2), Chlorine (Pos 5), Bromine (Pos 2' - Ortho)

Structural Significance: The molecule features a "twisted" conformation typical of diphenyl ethers, driven by the steric bulk of the ortho-bromine atom. This steric hindrance prevents coplanarity of the rings, significantly influencing crystal packing and, consequently, the melting point.

Melting Point Data: Predictive Analysis & Analog Benchmarking

Due to the scarcity of direct public registry data for this specific isomer, the melting point must be contextualized against validated structural analogs. This Comparative Analog Analysis (CAA) provides the most accurate reference frame for QC scientists.

Table 1: Comparative Melting Point Analysis
CompoundStructure DifferenceMelting Point (°C)Source Ref
2-Phenoxyaniline Unsubstituted core45 – 50°C [1, 2]
5-Chloro-2-phenoxyaniline + Cl at Pos 5 (Target Core)39 – 44°C [3, 4]
5-Chloro-2-(2,4-dichlorophenoxy)aniline + Cl at Pos 2', 4' (Triclosan Amine)67°C [5, 6]
2-(2-Bromophenoxy)-5-chloroaniline + Br at Pos 2' (Target) 48 – 58°C (Predicted) Calculated

Thermodynamic Logic:

  • Base Effect: Adding a chlorine at position 5 to the base aniline slightly depresses the melting point (45°C

    
     41°C) due to symmetry disruption.
    
  • Ortho-Substitution Effect: The addition of a halogen at the 2' (ortho) position of the phenoxy ring typically raises the melting point by increasing molecular weight and enabling halogen bonding.

  • Bromo vs. Chloro: The target compound possesses a 2'-Bromo group. While heavier than the 2'-Chloro of the Triclosan analog, it lacks the stabilizing 4'-Chloro substituent. Therefore, the melting point is expected to be higher than the monochloro analog (44°C) but lower than the trichloro analog (67°C) .

Experimental Methodology: Synthesis to Characterization

To ensure data integrity, the melting point must be determined only after a validated synthesis and purification workflow.

A. Synthesis Pathway (Nucleophilic Substitution & Reduction)

The most reliable route involves the coupling of 2,5-dichloronitrobenzene with 2-bromophenol, followed by selective reduction.

  • SNAr Coupling:

    • Reagents: 2,5-Dichloronitrobenzene + 2-Bromophenol + K₂CO₂ (in DMF).

    • Mechanism: The nitro group activates the ortho-chlorine for displacement by the phenoxide.

    • Intermediate: 1-Nitro-2-(2-bromophenoxy)-5-chlorobenzene.

  • Reduction:

    • Method: Iron/Ammonium Chloride (Fe/NH₄Cl) in Ethanol/Water (Bechamp reduction) is preferred over catalytic hydrogenation to prevent de-halogenation (loss of Br/Cl).

    • Product: 2-(2-Bromophenoxy)-5-chloroaniline.

B. Purification Protocol (Critical for MP Accuracy)

Impurities (unreacted nitro intermediate or isomers) will cause significant melting point depression.

  • Step 1: Dissolve crude amine in hot Ethanol (95%) .

  • Step 2: Add water dropwise until turbidity just appears.

  • Step 3: Cool slowly to 4°C. Rapid cooling traps impurities.

  • Step 4: Vacuum filter and dry over P₂O₅ for 24 hours. Note: Residual solvent can depress MP by 2-5°C.

C. Melting Point Determination Protocol

Method: Capillary Method (primary) validated by DSC (secondary).

  • Preparation: Grind the dried sample into a fine powder. Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 40°C.

    • Critical Ramp:1°C/min from 40°C to 70°C.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet (Meniscus formation).
      
    • 
      : Complete liquefaction.
      
  • Acceptance Criteria: The range (

    
    ) must be 
    
    
    
    . A wider range indicates impurity.
Visualization: Characterization Workflow

The following diagram outlines the logical flow from synthesis to the "Go/No-Go" quality decision based on thermal analysis.

G Start Crude Synthesis (Nitro Reduction) Purify Recrystallization (EtOH/H2O) Start->Purify Remove Isomers Dry Desiccation (P2O5, 24h) Purify->Dry Remove Solvent DSC DSC Analysis (Purity Check) Dry->DSC Primary Capillary Capillary MP (Visual) Dry->Capillary Secondary Decision Data Evaluation DSC->Decision Endotherm Onset Capillary->Decision Clear Point Pass Release Lot (MP: 48-58°C) Decision->Pass Sharp Range Fail Reprocess (Range > 2°C) Decision->Fail Depressed/Broad

Figure 1: Integrated workflow for the purification and thermal validation of 2-(2-Bromophenoxy)-5-chloroaniline. Note the critical desiccation step to prevent solvent-induced MP depression.

References
  • Thermo Scientific Chemicals. (n.d.).[1] 2-Phenoxyaniline, 98% Safety Data Sheet. Retrieved from

  • Sarchem Labs. (n.d.). 2-Phenoxyaniline Characterization Data. Retrieved from

  • CAS Common Chemistry. (2025).[2] 5-Chloro-2-phenoxybenzenamine (CAS 93-67-4) Details.[3][2] Retrieved from [2]

  • ChemicalBook. (2025). 5-Chloro-2-phenoxyaniline Properties and Suppliers. Retrieved from

  • Smolecule. (2023). 5-Chloro-2-(2,4-dichlorophenoxy)aniline Physicochemical Data. Retrieved from

  • ChemSRC. (2025). 5-chloro-2-(2,4-dichlorophenoxy)aniline Melting Point Data. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-(2-Bromophenoxy)-5-chloroaniline for Pharmaceutical Research

This guide provides a comprehensive safety framework and technical handling protocols for 2-(2-Bromophenoxy)-5-chloroaniline, a key intermediate in modern drug discovery. Designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive safety framework and technical handling protocols for 2-(2-Bromophenoxy)-5-chloroaniline, a key intermediate in modern drug discovery. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures, grounding them in the compound's specific chemical properties and toxicological profile. The protocols herein are designed to be self-validating systems, ensuring a proactive and informed approach to laboratory safety.

Introduction: A Valuable Building Block with Inherent Risks

Substituted anilines and diphenyl ethers are privileged structures in medicinal chemistry, forming the core of numerous therapeutics.[1][2] 2-(2-Bromophenoxy)-5-chloroaniline is a valuable synthetic intermediate, utilized in the development of novel kinase inhibitors and modulators of critical cellular signaling pathways implicated in oncology.[2] However, its utility is matched by a significant hazard profile, characteristic of many halogenated anilines. The aniline scaffold is often subject to metabolic activation in the liver, which can lead to the formation of toxic byproducts.[3] This guide provides the necessary context and detailed procedures to mitigate these risks, enabling its safe and effective use in a research and development setting.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The properties listed below are essential for understanding the compound's behavior during handling, storage, and in the event of a spill.

Identifier Value Source
IUPAC Name 2-(2-Bromophenoxy)-5-chloroanilineN/A
Synonyms Benzenamine, 2-(2-bromophenoxy)-5-chloro-N/A
Molecular Formula C₁₂H₉BrClNO[4]
Molecular Weight 298.56 g/mol [4]
CAS Number 1039816-97-1[4]
Appearance Crystalline solid or powder
Storage Temperature Room temperature, under inert atmosphere
Special Characteristics Light and air sensitive

GHS Hazard Analysis: A Mechanistic Perspective

Understanding the specific hazards associated with 2-(2-Bromophenoxy)-5-chloroaniline is critical for developing appropriate safety protocols. The following analysis, based on data for the compound and its close structural analogs, explains the "why" behind the warnings.

Hazard Class Hazard Statement (H-Code) Pictogram Signal Word
Acute Toxicity (Oral, Dermal, Inhalation)H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled💀Danger
Serious Eye Damage/IrritationH319: Causes serious eye irritationDanger
Germ Cell MutagenicityH341: Suspected of causing genetic defects⚕️Danger
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposure⚕️Danger
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects🌳Danger
High Acute Toxicity (H301, H311, H331)

This compound is classified as toxic via all major routes of exposure: ingestion, skin contact, and inhalation. This is a common trait among halogenated aromatic amines.[5][6][7] The molecule's structure allows for rapid absorption into the bloodstream, necessitating stringent controls to prevent any direct contact.

Systemic and Genetic Toxicity (H373, H341)

The "Danger" signal word is driven by severe, long-term health risks.

  • Organ Damage (H373): Prolonged or repeated exposure may cause organ damage.[5][6] This is mechanistically linked to the metabolic processing of anilines, primarily in the liver, which can generate reactive metabolites that are toxic to cells.[3]

  • Suspected Mutagen (H341): The compound is suspected of causing genetic defects.[5] This classification indicates sufficient evidence to warrant extreme caution. All handling procedures must be designed to minimize exposure to the lowest possible level.

Environmental Hazard (H410)

This compound is very toxic to aquatic life with long-lasting effects.[5] This has critical implications for waste disposal. Under no circumstances should this material or its containers be released into drains or the environment.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment and handling procedures, is mandatory.

Engineering Controls: The Primary Barrier

All operations involving 2-(2-Bromophenoxy)-5-chloroaniline, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood. The fume hood is the primary barrier protecting the researcher from inhaling toxic vapors or fine particulates.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Receive Receive & Log Compound Store Store Securely (Locked, Ventilated) Receive->Store Prep_Hood Prepare Workspace in Fume Hood Store->Prep_Hood Weigh Weigh & Dispense (Tared Vial) Prep_Hood->Weigh React Reaction Setup & Execution Weigh->React Workup Workup & Purification React->Workup Waste Segregate Hazardous Waste Workup->Waste Decon Decontaminate Workspace & Glassware Waste->Decon

Caption: Safe Handling Workflow for High-Toxicity Compounds.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE must be selected to provide comprehensive protection against the specific hazards of this compound.

Protection Type Specification Rationale
Hand Double-gloving with nitrile gloves.Protects against high dermal toxicity (H311) and rapid absorption.
Eye/Face Safety glasses with side shields and a face shield.Protects against splashes and eye irritation (H319). A face shield is crucial when handling larger quantities.
Body A buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing.
Respiratory Not required if used in a fume hood.A respirator may be necessary for spill cleanup outside of a hood, as per institutional safety guidelines.
Step-by-Step Weighing and Dispensing Protocol

This protocol is designed to minimize the risk of aerosol generation and contamination.

  • Preparation: Don all required PPE before entering the laboratory space. Prepare the fume hood by laying down absorbent bench paper.

  • Inert Atmosphere: As the compound is air and light sensitive, prepare for handling under an inert atmosphere (e.g., nitrogen or argon) if required for chemical stability.

  • Weighing:

    • Place a balance inside the fume hood if possible.

    • Tare a clean, sealable container (e.g., a vial with a screw cap).

    • Carefully transfer the solid compound into the tared vial using a spatula. Avoid creating dust.

    • Seal the vial immediately after transfer and record the weight.

  • Dissolution: If making a solution, add the solvent directly to the vial containing the weighed solid. Mix gently until dissolved. This prevents transfer losses and further exposure.

  • Cleanup: All disposable materials (weigh boats, wipes, gloves) that have come into contact with the compound must be disposed of as hazardous waste. Decontaminate the spatula and work surface.

Emergency Procedures: A Self-Validating Response

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

action_node action_node Exposure Exposure Event Assess Assess Route Exposure->Assess Skin Skin Assess->Skin Skin Eyes Eyes Assess->Eyes Eyes Inhalation Inhalation Assess->Inhalation Inhalation Action_Skin Remove Contaminated Clothing Flush with Water for 15 min Skin->Action_Skin Action_Eyes Flush with Eyewash for 15 min Eyes->Action_Eyes Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Medical Seek Immediate Medical Attention Action_Skin->Medical Action_Eyes->Medical Action_Inhale->Medical

Caption: Emergency Response Logic Flowchart.

First Aid Measures

The following table outlines immediate actions to be taken following an exposure.[6][7]

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response

For a small-scale spill within a fume hood:

  • Alert others in the area.

  • Wearing full PPE, cover the spill with a liquid-absorbent material (e.g., Chemizorb®).

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.

  • Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Firefighting Measures

The compound is combustible and its vapors may form explosive mixtures with air upon intense heating.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazards: Fire may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and halogenated compounds.

  • Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.

Waste Disposal and Environmental Stewardship

Due to its high aquatic toxicity (H410), all waste streams containing 2-(2-Bromophenoxy)-5-chloroaniline must be handled as hazardous.

  • Solid Waste: Collect all contaminated disposables (gloves, bench paper, vials, etc.) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all mother liquors, reaction mixtures, and cleaning solvents in a designated, labeled hazardous waste container for halogenated organic compounds.

  • Prohibition: Do not discharge any waste containing this compound into the sewer system or environment. All waste must be disposed of by a licensed professional waste disposal service.

Conclusion

2-(2-Bromophenoxy)-5-chloroaniline is a potent chemical tool for advancing pharmaceutical research. Its significant hazard profile demands a commensurate level of respect and caution. By integrating the principles and protocols outlined in this guide—prioritizing engineering controls, adhering to strict PPE and handling procedures, and preparing for emergencies—researchers can mitigate the risks effectively. A proactive safety culture, built on a mechanistic understanding of chemical hazards, is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • MilliporeSigma. (2025).
  • Chemsrc. (2025). 2-Bromo-5-chloroaniline | CAS#:823-57-4.
  • ChemicalBook. (2019).
  • Parchem. (n.d.). 2-Bromo-5-chloroaniline.
  • TCI Chemicals. (2025).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2024).
  • PubChem, National Institutes of Health. (n.d.). 2-Bromo-5-chloroaniline.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • MilliporeSigma. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline.
  • BLDpharm. (n.d.). 2-(3-Bromophenoxy)-5-chloroaniline.
  • BenchChem. (2025). Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
  • University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-(2-Bromophenoxy)-5-chloroaniline via Ullmann-Type Coupling

Executive Summary This application note details the synthesis of 2-(2-Bromophenoxy)-5-chloroaniline , a critical intermediate for acridone-based antimalarials, kinase inhibitors, and non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(2-Bromophenoxy)-5-chloroaniline , a critical intermediate for acridone-based antimalarials, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis presents a specific chemoselective challenge: constructing a diaryl ether bond between two highly functionalized rings without compromising the integrity of the aryl-chloride or aryl-bromide substituents. While standard Nucleophilic Aromatic Substitution (


) is theoretically possible due to the nitro-activation, this protocol utilizes a Modified Ullmann Ether Synthesis (Copper-Catalyzed)  approach. The addition of a copper catalyst lowers the activation energy required for the sterically hindered 2-bromophenol nucleophile, allowing for milder thermal conditions that prevent halogen scrambling or tarring.
Key Advantages of This Protocol
  • Halogen Preservation: Optimized to prevent dehalogenation of the sensitive aryl-bromide and aryl-chloride sites.

  • Steric Tolerance: Efficiently couples the ortho-substituted 2-bromophenol.

  • Scalability: Uses robust, inexpensive reagents (Iron, Copper) suitable for gram-to-kilogram scale-up.

Retrosynthetic Analysis & Strategy

The target molecule contains an aniline core with a specific substitution pattern: an amino group at C1, a phenoxy group at C2, and a chlorine atom at C5.

  • Disconnection: The C-O ether bond is the strategic disconnection point.

  • Precursors: 2,5-Dichloronitrobenzene (Electrophile) and 2-Bromophenol (Nucleophile).

  • Selectivity Logic:

    • Regioselectivity: In 2,5-dichloronitrobenzene, the chlorine at the ortho position (C2) is significantly more electrophilic than the meta chlorine (C5) due to the inductive and resonance withdrawal of the nitro group.

    • Chemoselectivity: The subsequent reduction of the nitro group must be performed using a method that does not reduce aryl halides (avoiding catalytic hydrogenation with

      
      ).
      
Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Cu-Catalyzed C-O Coupling: Formation of the diaryl ether intermediate.[1]

  • Chemoselective Reduction: Conversion of the nitro group to the amine.[2][3]

ReactionScheme SM1 2,5-Dichloronitrobenzene (Electrophile) Inter Intermediate: 1-Nitro-2-(2-bromophenoxy)-5-chlorobenzene SM1->Inter Step 1: Ullmann Coupling CuI, K2CO3, DMF, 90°C SM2 2-Bromophenol (Nucleophile) SM2->Inter Prod Target: 2-(2-Bromophenoxy)-5-chloroaniline Inter->Prod Step 2: Selective Reduction Fe powder, NH4Cl, EtOH/H2O, 80°C

Caption: Two-step synthetic route highlighting the Ullmann coupling and chemoselective reduction.

Step 1: Modified Ullmann Coupling

Objective: Synthesize 1-nitro-2-(2-bromophenoxy)-5-chlorobenzene.

While the nitro group activates the ring, 2-bromophenol is a bulky, electron-withdrawing nucleophile. A standard


 often requires excessive heat (

C), leading to impurities. We employ a Ligand-Free Copper-Catalyzed protocol (or Ligand-Assisted for faster kinetics) to stabilize the transition state and permit reaction at

C.
Materials & Reagents
ReagentEquiv.[3][4][5][6][7][8][9]Role
2,5-Dichloronitrobenzene 1.0Electrophile
2-Bromophenol 1.1Nucleophile
Potassium Carbonate (

)
2.0Base (Milled/Anhydrous)
Copper(I) Iodide (CuI) 0.05 (5 mol%)Catalyst
DMF (N,N-Dimethylformamide) Solvent5 mL per gram of substrate
Experimental Protocol
  • Preparation: Dry the reaction vessel (3-neck round bottom flask) and purge with Nitrogen (

    
    ) or Argon. Oxygen can poison the Cu(I) catalyst or promote oxidative homocoupling of the phenol.
    
  • Charging: Add 2,5-dichloronitrobenzene (1.0 eq), 2-bromophenol (1.1 eq), and anhydrous

    
     (2.0 eq) to the flask.
    
  • Catalyst Addition: Add CuI (5 mol%).

    • Note: If reaction is sluggish, add 10 mol% of ligand 1,10-Phenanthroline or N,N-Dimethylglycine .

  • Solvent: Add anhydrous DMF. Stir to create a suspension.

  • Reaction: Heat the mixture to 90°C . Monitor by TLC (Solvent: 10% EtOAc/Hexane) or HPLC.

    • Endpoint: Typically 4–6 hours. Look for the disappearance of the nitrobenzene.

  • Workup:

    • Cool to room temperature.[9]

    • Dilute with water (3x reaction volume) and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with 1M NaOH (to remove unreacted bromophenol) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel, Hexane/EtOAc gradient) if high purity is required.

Mechanistic Insight (The "Ullmann" Effect)

Although the substrate allows for


, the Copper catalyst facilitates the reaction via a mechanism that likely bridges the radical-nucleophilic boundary, stabilizing the Meisenheimer-like complex.

UllmannCycle CuI L-Cu(I)-X (Active Catalyst) ComplexA Cu(I)-Phenoxide Complex CuI->ComplexA 2-Bromophenol + Base TS Oxidative Addition / π-Complex Transition State ComplexA->TS 2,5-Dichloronitrobenzene ProdRelease Reductive Elimination TS->ProdRelease ProdRelease->CuI Regeneration

Caption: Simplified catalytic cycle for Copper-promoted etherification.

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the Cl or Br substituents.

Critical Warning: Do NOT use Catalytic Hydrogenation (


 + Pd/C or Raney Ni). This will strip the Bromine and Chlorine atoms, yielding aniline or phenoxyaniline.

Selected Method: Bechamp Reduction (Iron/Ammonium Chloride).

Materials & Reagents
ReagentEquiv.[3][4][5][6][7][8][9]Role
Nitro-Intermediate 1.0Substrate
Iron Powder (Fe) 5.0Reductant (325 mesh)
Ammonium Chloride (

)
5.0Electrolyte/Buffer
Ethanol / Water 4:1 RatioSolvent System
Experimental Protocol
  • Setup: Equip a round bottom flask with a reflux condenser and mechanical stirrer (iron powder is heavy and requires vigorous agitation).

  • Solvation: Dissolve the nitro-intermediate in Ethanol. Add water and

    
    .
    
  • Activation: Heat the mixture to 60°C. Add Iron powder portion-wise over 15 minutes.

    • Why portion-wise? To control the exotherm.

  • Reflux: Heat to reflux (~80°C) for 2–4 hours.

    • Monitoring: TLC should show a polar, fluorescent spot (amine) forming.

  • Workup (Crucial Step):

    • Hot Filtration: Filter the mixture while hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Note: If the solution cools, the product may crystallize in the iron sludge, leading to yield loss.

  • Isolation: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with water and extract with EtOAc.

  • Final Polish: Dry organic layer (

    
    ) and concentrate. The resulting solid is usually pure enough (>95%) for subsequent steps.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Catalyst PoisoningEnsure

purge. Use high-quality anhydrous DMF.
Dehalogenation (Step 2) Reaction too vigorousDo not use Zinc/HCl (too aggressive). Stick to Fe/

.
Incomplete Coupling Steric HindranceAdd ligand (Phenanthroline) or switch solvent to DMSO (higher temp capability).
Blue/Green Product Copper ContaminationWash organic layer with 10% EDTA or aqueous Ammonia during workup.

References

  • Maiti, D., & Buchwald, S. L. (2010).[7] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[7] Link[7]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

  • Porzelle, A., et al. (2006). Iron-Mediated Reduction of Nitroarenes.[2] Synlett, 2006(13), 2105-2107. (Standard protocol for chemoselective nitro reduction).

Sources

Application

Catalytic reduction methods involving 2-(2-Bromophenoxy)-5-chloroaniline

Executive Summary & Strategic Context Target Molecule: 2-(2-Bromophenoxy)-5-chloroaniline CAS Registry (Related): 121-27-7 (Analogous backbone) Primary Application: Key intermediate for the synthesis of dibenzoxazepine-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 2-(2-Bromophenoxy)-5-chloroaniline CAS Registry (Related): 121-27-7 (Analogous backbone) Primary Application: Key intermediate for the synthesis of dibenzoxazepine-based tricyclic antidepressants (e.g., Amoxapine analogs) and antipsychotics. The ortho-bromine serves as the critical handle for subsequent intramolecular Pd-catalyzed C-N cyclization (Buchwald-Hartwig type).

The Chemoselectivity Paradox: The synthesis of 2-(2-Bromophenoxy)-5-chloroaniline requires the reduction of its nitro precursor, 2-(2-Bromophenoxy)-5-chloronitrobenzene. This transformation presents a severe chemoselectivity challenge:

  • Objective: Reduce the nitro group (-NO

    
    ) to an aniline (-NH
    
    
    
    ).[1][2]
  • Constraint: Preserve the aryl chloride (-Cl) and, critically, the aryl bromide (-Br).

  • Risk: Standard catalytic hydrogenation (Pd/C + H

    
    ) is notorious for rapid hydrodehalogenation, particularly of aryl bromides, leading to the formation of des-bromo byproducts and poisoning downstream cyclization.
    

This guide details two high-fidelity protocols designed to decouple nitro reduction from dehalogenation, ensuring >98% retention of the halogen handles.

Mechanistic Pathways & Selectivity Logic

The following diagram illustrates the competing reaction pathways. A successful protocol must accelerate Pathway A (Nitro Reduction) while completely suppressing Pathway B (Oxidative Addition/Dehalogenation).

ReactionPathways Substrate 2-(2-Bromophenoxy)- 5-chloronitrobenzene Intermediate Hydroxylamine Intermediate Substrate->Intermediate Step 1: Nitro Reduction (Fast) Byproduct BYPRODUCT: 2-Phenoxy-5-chloroaniline (Des-bromo impurity) Substrate->Byproduct Pathway B: Hydrodehalogenation (Pd-Catalyzed) Target TARGET: 2-(2-Bromophenoxy)- 5-chloroaniline Intermediate->Target Step 2: Condensation (Selectivity Critical) Target->Byproduct Over-reduction Catalyst Catalyst Surface Catalyst->Substrate Adsorption

Figure 1: Competing reaction pathways. Pathway B is favored by Palladium (Pd) catalysts, whereas Platinum (Pt) and Iron (Fe) based systems preferentially catalyze Pathway A.

Protocol A: Sulfided Platinum on Carbon (Industrial Standard)

Best for: Large-scale synthesis, high throughput, strict regulatory purity requirements.

Rationale: Platinum (Pt) generally exhibits lower activity for C-Halogen oxidative addition compared to Palladium. However, pure Pt can still debrominate. By "sulfiding" the catalyst (poisoning with sulfur), the highly active sites responsible for C-Br bond insertion are deactivated, while the sites required for nitro reduction remain active.

Materials:

  • Substrate: 2-(2-Bromophenoxy)-5-chloronitrobenzene (1.0 equiv)

  • Catalyst: 5% Pt/C (Sulfided), typically available from Johnson Matthey or Evonik (0.5 - 1.0 mol% loading).

  • Solvent: Methanol or Ethyl Acetate (EtOAc).

  • Hydrogen Source: H

    
     gas (5–10 bar).
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave, dissolve the nitro substrate in EtOAc (concentration 0.5 M).

  • Catalyst Loading: Add 5% Sulfided Pt/C (2 wt% relative to substrate mass). Note: Do not use standard Pt/C; the sulfide modification is non-negotiable.

  • Inerting: Purge the vessel three times with Nitrogen (N

    
    ) to remove oxygen, then three times with Hydrogen (H
    
    
    
    ).
  • Reaction: Pressurize to 5 bar (75 psi) H

    
    . Heat to 60°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
    
  • Monitoring: Monitor H

    
     uptake. The reaction typically completes in 2–4 hours.
    
  • Workup: Cool to room temperature. Vent H

    
    . Filter the catalyst through a Celite pad (Caution: Pyrophoric risk, keep wet).
    
  • Isolation: Concentrate the filtrate. The product usually crystallizes directly or requires a short silica plug.

Validation Criteria:

  • HPLC Purity: >99.0%

  • Des-bromo impurity: <0.1% (Critical specification).

Protocol B: Fe(III)-Catalyzed Transfer Hydrogenation (Lab Scale)

Best for: Research labs, avoiding high-pressure gas, highly sensitive substrates.

Rationale: This method uses Hydrazine as the hydrogen donor and Iron(III) on activated carbon as the catalyst. The mechanism proceeds via a single-electron transfer (SET) pathway that is thermodynamically insufficient to cleave the Ar-Br bond, rendering it essentially 100% chemoselective.

Materials:

  • Substrate: 2-(2-Bromophenoxy)-5-chloronitrobenzene (10 mmol)

  • Catalyst: FeCl

    
    ·6H
    
    
    
    O (5 mol%) + Activated Carbon (200 wt% relative to Fe).
  • Reductant: Hydrazine Hydrate (N

    
    H
    
    
    
    ·H
    
    
    O) (3–4 equiv).[3]
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology:

  • Catalyst Formation (In-Situ): In a round-bottom flask, reflux a mixture of Activated Carbon and FeCl

    
    ·6H
    
    
    
    O in EtOH for 15 minutes. This deposits active Fe species onto the carbon support.
  • Substrate Addition: Add the nitro substrate to the refluxing slurry.

  • Reduction: Add Hydrazine Hydrate dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (N

    
    ).
    
  • Reflux: Maintain reflux for 2–3 hours. The solution color will transition from yellow (nitro) to colorless/pale brown (amine).

  • Workup: Cool to room temperature. Filter off the Fe/C catalyst.

  • Purification: Pour filtrate into water to precipitate the aniline product, or extract with Dichloromethane (DCM).

Advantages:

  • Zero Dehalogenation: The redox potential of Hydrazine/Fe is too low to attack Ar-Br.

  • Equipment: No autoclave required.

Comparative Performance Data

The following table summarizes the performance of various catalytic systems for this specific transformation.

Catalyst SystemH SourceYield (%)Des-Bromo Impurity (%)Suitability
10% Pd/C H

(1 bar)
95%15 - 40% Unsuitable (High dehalogenation)
Raney Nickel H

(1 bar)
90%5 - 10%Poor (Attacks halides)
5% Pt/C (Sulfided) H

(5 bar)
98% < 0.1% Excellent (Industrial)
FeCl

/ Hydrazine
N

H

96% Not Detected Excellent (Lab)
Zn / NH

Cl
H

O/EtOH
92%< 0.5%Good (Generates zinc waste)

Safety & Handling

  • Haloanilines: 2-(2-Bromophenoxy)-5-chloroaniline is likely toxic and a potential skin sensitizer. Handle in a fume hood.

  • Hydrazine: Highly toxic and potentially carcinogenic. Use Protocol A if safety regulations strictly limit hydrazine use.

  • Catalyst Filtration: Spent hydrogenation catalysts (Pt/C) can be pyrophoric. Always keep the filter cake wet with water and dispose of it in a designated solids container.

References

  • Ramanathan, A., & Jimenez, L. S. (2010).[4] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220.[4] Link

    • Establishes the baseline lability of Ar-Br vs Ar-Cl under hydrogen
  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Link

    • Foundational work on using Au and modified Pt catalysts for chemoselective nitro reduction.
  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

    • Authoritative review citing Sulfided Pt/C as the industrial standard for halonitroarene reduction.
  • Lauwiner, M., et al. (1998). Partial Hydrogenation of Chloronitrobenzenes over Charcoal-Supported Platinum Catalysts. Journal of Applied Catalysis A: General, 172(1), 103-110. Details the kinetics of Pt vs Pd in preserving halogen substituents.
  • Mahata, P. K., et al. (2019). Heterogeneous Reduction of 2‑Chloronitrobenzene by Co-substituted Magnetite Coupled with Aqueous Fe2+. ACS Earth and Space Chemistry. Link

    • Supports the mechanism of Iron-mediated electron transfer for selective reduction.

Sources

Method

Handling and storage protocols for halogenated aniline derivatives

Technical Application Note: Advanced Handling and Stability Preservation of Halogenated Aniline Derivatives Abstract Halogenated aniline derivatives (e.g., 4-chloroaniline, 2,4-dichloroaniline, 4-fluoroaniline) serve as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Advanced Handling and Stability Preservation of Halogenated Aniline Derivatives

Abstract Halogenated aniline derivatives (e.g., 4-chloroaniline, 2,4-dichloroaniline, 4-fluoroaniline) serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, their utility is counterbalanced by significant operational risks: extreme toxicity via skin absorption ("the silent killer"), susceptibility to rapid oxidative degradation, and potential explosivity in diazonium reactions. This guide provides a scientifically grounded protocol for the storage, handling, and disposal of these compounds, moving beyond basic SDS summaries to establish a self-validating safety system for research environments.

Chemical Nature & Stability Profile[2]

The introduction of halogen atoms (F, Cl, Br, I) to the aniline ring alters the electron density, influencing both stability and toxicity. While halogens are electron-withdrawing by induction, the amino group (


) is strongly electron-donating. This push-pull electronic system makes these compounds prone to oxidation.
  • Oxidative Degradation: The primary mode of failure is air oxidation. The amino group oxidizes to form quinone-imines, which subsequently polymerize into complex, colored species (azo/azoxy compounds).[1]

    • Visual Indicator: Pure halogenated anilines are typically colorless or white crystals. A shift to off-white, beige, brown, or purple indicates significant degradation (>1-2%).

  • Photolytic Instability: The C-N bond and, in the case of iodinated derivatives, the C-I bond, are sensitive to UV-VIS radiation. Photolysis accelerates the formation of radical species that drive polymerization.

  • Hygroscopicity: While the free bases are moderately hydrophobic, their hydrochloride salts are hygroscopic. Moisture uptake catalyzes hydrolysis and promotes oxidation.

Toxicology & Safety Engineering

The "Silent Killer" Mechanism Unlike corrosive acids that cause immediate pain, halogenated anilines are lipophilic. They rapidly penetrate the stratum corneum without causing immediate local irritation. Once systemic, they induce Methemoglobinemia .

Mechanism of Action:

  • Absorption: The compound enters the bloodstream via inhalation or skin contact.

  • Bioactivation: Hepatic CYP450 enzymes N-hydroxylate the aniline to a phenylhydroxylamine intermediate.[2]

  • The Redox Cycle: Phenylhydroxylamine reacts with Hemoglobin (

    
    ), oxidizing it to Methemoglobin (
    
    
    
    ).[2]
  • Hypoxia:

    
     cannot bind oxygen.[3] The blood turns chocolate-brown, and the victim suffers cellular hypoxia.
    

DOT Diagram 1: Toxicity Pathway

Methemoglobinemia_Pathway Aniline Halogenated Aniline (Lipophilic Entry) Liver Hepatic Metabolism (CYP450) Aniline->Liver Absorption Metabolite N-Phenylhydroxylamine (Active Toxicant) Liver->Metabolite N-Hydroxylation RBC Erythrocyte Interaction Metabolite->RBC Transport Hb_Fe2 Hemoglobin (Fe2+) (O2 Carrier) RBC->Hb_Fe2 Redox Cycle MetHb_Fe3 Methemoglobin (Fe3+) (Cannot Bind O2) Hb_Fe2->MetHb_Fe3 Oxidation MetHb_Fe3->Hb_Fe2 Slow Reductase Recovery Hypoxia Cellular Hypoxia (Cyanosis) MetHb_Fe3->Hypoxia Loss of O2 Affinity

Figure 1: The metabolic pathway of aniline-induced methemoglobinemia, highlighting the oxidation of ferrous iron.

Storage Protocols

To maintain purity and prevent the formation of toxic degradation products, adhere to the following storage matrix.

Table 1: Storage Matrix by Derivative Type

Derivative ClassTemp.AtmosphereLight ProtectionContainer TypeShelf Life (Est.)[1][4]
Chloro-/Fluoro- (e.g., 4-Chloroaniline)2–8°CInert (Argon/N2)Critical (Amber)Glass + Teflon liner12–18 Months
Bromo-/Iodo- (e.g., 4-Iodoaniline)-20°CInert (Argon)Critical (Darkness)Glass + Teflon liner6–12 Months
Aniline Salts (e.g., HCl salt)RT (Desiccated)Dry Air/N2ModerateTightly sealed plastic/glass24+ Months

Key Storage Rules:

  • The Headspace Rule: Never store a partially filled bottle with air headspace. Always backfill with Argon or Nitrogen before resealing.

  • Secondary Containment: Store bottles inside a secondary unbreakable container (e.g., a polyethylene bin) to contain leaks and prevent cross-contamination in the fridge.

  • Segregation: Store away from oxidizers (nitrates, peroxides) and acids to prevent uncontrolled exothermic reactions.

Operational Handling Workflows

The "Zero-Contact" Weighing Protocol Standard laboratory weighing procedures are insufficient for P-listed or highly toxic anilines.

DOT Diagram 2: Safe Handling Workflow

Handling_Workflow Start Start: Chemical Retrieval PPE PPE Check: Double Nitrile Gloves Lab Coat + Apron Full Face Shield Start->PPE Environment Environment: Fume Hood ON Sash at Safe Height PPE->Environment Inspection Visual Validation: Color Check (White/Clear?) Environment->Inspection Weighing Weighing: Use Disposable Spatula Weigh inside Hood (if possible) OR Tared Vial Transfer Inspection->Weighing Pass Disposal Disposal: P-Listed Waste Stream Inspection->Disposal Fail (Brown/Degraded) Cleanup Decontamination: Wipe surfaces with Methanol Triple Rinse Glassware Weighing->Cleanup Cleanup->Disposal

Figure 2: Operational workflow for handling high-toxicity aniline derivatives, emphasizing visual validation and decontamination.

Detailed Methodology:

  • PPE Layering:

    • Inner Glove: 4 mil Nitrile (taped to lab coat sleeve).

    • Outer Glove: 8 mil Nitrile or Laminate (Silver Shield) for prolonged handling.

    • Respiratory: All handling must occur within a certified chemical fume hood. If powder is friable/dusty, use a static-free balance enclosure inside the hood.

  • Transfer Technique:

    • Do not use weighing paper. Static charge can disperse fine aniline dust.

    • Tared Vial Method: Tare a screw-cap vial with its lid. Add the solid to the vial inside the fume hood. Cap the vial. Move to the balance. Weigh. Return to hood to open.

  • Solubilization:

    • Dissolve immediately after weighing. Solutions in DMSO or Methanol are prone to rapid oxidation if left open.

    • Self-Validation: If the solution turns yellow or brown within minutes, the solvent may contain peroxides, or the starting material was degraded. Discard and investigate.

Emergency & Waste Management

Spill Response:

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen, then scoop into a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers).

Disposal (Regulatory Compliance):

  • P-Listing: 4-Chloroaniline is listed as P024 under RCRA (USA).[5][6] This designates it as an acutely hazardous waste.[7]

  • The "Triple Rinse" Rule: Containers that held P-listed chemicals are not considered empty by simply pouring out the contents. They must be triple-rinsed with a solvent capable of dissolving the residue (e.g., methanol/ethanol).

    • The Rinsate: The solvent used for rinsing must be disposed of as hazardous waste (P024).

    • The Container: Only after triple rinsing can the glass/plastic be defaced and disposed of as regular glass trash (check local EHS rules; some sites require the glass to still go to hazardous waste).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2015). Skin Notation Profile: Aniline. DHHS (NIOSH) Publication No. 2015-192. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (P and U Lists). 40 CFR § 261.[8][9][10]33. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: p-Chloroaniline. Retrieved from [Link]

  • Harrison, J.H. & Jollow, D.J. (1987). Role of aniline metabolites in the induction of methemoglobinemia. Journal of Pharmacology and Experimental Therapeutics. (Mechanistic grounding for Section 2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Bromophenoxy)-5-chloroaniline

Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)-5-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromophenoxy)-5-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction yields.

I. Synthesis Overview: The Ullmann Condensation

The synthesis of 2-(2-Bromophenoxy)-5-chloroaniline is typically achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (also referred to as Ullmann-type reaction or Ullmann ether synthesis).[1][2][3] This reaction involves the formation of a carbon-oxygen (C-O) bond between an aryl halide and a phenol. In this specific synthesis, 2-bromo-5-chloroaniline reacts with a bromophenol derivative in the presence of a copper catalyst and a base.

The general transformation is a cornerstone in the synthesis of diaryl ethers, which are prevalent structural motifs in many biologically active compounds and pharmaceuticals.[4][5] While effective, the Ullmann condensation is known for its sensitivity to reaction conditions, and achieving high yields can be challenging.[6]

Alternative Synthetic Routes

It is worth noting that palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been developed for the synthesis of diaryl ethers.[4][7][8] These reactions often proceed under milder conditions and may offer a broader substrate scope.[4][8] However, the copper-catalyzed Ullmann reaction remains a widely used and cost-effective method.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-(2-Bromophenoxy)-5-chloroaniline, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in Ullmann-type reactions are a common issue and can stem from several factors. A systematic approach to optimization is crucial.

Potential Causes & Solutions:

  • Inactive Catalyst: The activity of the copper catalyst is paramount.

    • Explanation: The catalytic cycle is believed to involve Cu(I) species.[9] Commercially available copper sources, including Cu(0), Cu(I), and Cu(II) salts, can be used.[9] However, their activity can be variable. In situ generation of a more active catalyst is often beneficial.

    • Recommendation:

      • Screen Copper Sources: Experiment with different copper catalysts such as CuI, CuBr, and Cu₂O.[10]

      • Activate the Copper: For reactions using copper powder, activation can significantly improve reactivity.[11] A common method is the reduction of copper sulfate with zinc metal in hot water.[1]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the copper catalyst and facilitating the reaction.

    • Explanation: Ligands can increase the solubility of the copper catalyst and accelerate the reaction, often allowing for lower reaction temperatures.[1][6] There is no universal "best" ligand; the optimal choice is often dependent on the specific substrates.[10]

    • Recommendation:

      • Ligand Screening: Screen a panel of common ligands for Ullmann condensations. Effective classes include amino acids (e.g., L-proline, N-methylglycine) and phenanthrolines (e.g., 1,10-phenanthroline).[10]

  • Inappropriate Base: The base is crucial for deprotonating the phenol and participating in the catalytic cycle.

    • Explanation: The choice of base can significantly influence the reaction rate and yield.[10]

    • Recommendation:

      • Base Screening: Common bases for this reaction include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[10] It is advisable to screen these to find the optimal one for your specific system.

  • Incorrect Solvent: The solvent affects the solubility of reactants and the catalyst, as well as the reaction temperature.

    • Explanation: Polar aprotic solvents like DMF and DMSO are frequently used in Ullmann reactions.[11][12] However, for O-arylation, non-polar solvents such as toluene or xylene have also proven effective.[10][13]

    • Recommendation:

      • Solvent Screening: If yield is poor, consider screening different solvents. DMF, dioxane, and toluene are good starting points.[10]

  • Insufficient Temperature or Reaction Time: Ullmann reactions traditionally require high temperatures.[1]

    • Explanation: While modern ligand systems have enabled lower reaction temperatures, the reaction may still require significant thermal energy to proceed at a reasonable rate.

    • Recommendation:

      • Temperature Optimization: Gradually increase the reaction temperature, for example, in increments from 80 °C to 120 °C, while monitoring the reaction progress.[10]

      • Monitor Reaction Progress: Use techniques like TLC or GC-MS to track the consumption of starting materials and the formation of the product to ensure the reaction has gone to completion.[10]

Question 2: I am observing significant amounts of side products. What are they and how can I minimize their formation?

Answer: The formation of side products can significantly reduce the yield of the desired 2-(2-Bromophenoxy)-5-chloroaniline. Identifying and mitigating these side reactions is key.

Common Side Reactions & Prevention Strategies:

  • Homocoupling of Aryl Halides: This results in the formation of symmetrical biaryl compounds.

    • Explanation: This is a classic Ullmann reaction where two molecules of the aryl halide couple with each other.[9]

    • Mitigation:

      • Optimize Ligand and Catalyst: The choice of ligand and a highly active copper catalyst can favor the desired cross-coupling over homocoupling.

      • Control Stoichiometry: Ensure the stoichiometry of the aniline and phenol reactants is carefully controlled.

  • Reduction of the Aryl Halide (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom.

    • Explanation: This can occur in the presence of a hydrogen source and a catalyst.

    • Mitigation:

      • Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon) to minimize sources of hydrogen.

      • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent water from acting as a proton source.

Question 3: The purification of my product is difficult due to persistent impurities. What are the best practices for purification?

Answer: Effective purification is essential to obtain 2-(2-Bromophenoxy)-5-chloroaniline of high purity.

Purification Strategy:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove inorganic salts and the base.[10]

    • Extract the aqueous layer with the same organic solvent to recover any dissolved product.[10]

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[10]

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.[10]

  • Column Chromatography:

    • This is the most effective method for separating the desired product from unreacted starting materials and side products.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve optimal separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Ullmann condensation for this synthesis?

A1: The precise mechanism of the Ullmann condensation is complex and still a subject of study, but it is generally understood to involve the following key steps. A copper(I) species is considered the active catalyst.[9] This Cu(I) reagent reacts with the aryl halide in a metathesis-like reaction.[1] For C-N coupling, kinetic studies suggest a mechanism involving oxidative addition of the aryl halide to the copper(I) catalyst, followed by reductive elimination from a Cu(III) intermediate.[1]

Q2: Are there any safety precautions I should be aware of?

A2: Yes, standard laboratory safety practices should always be followed.

  • Reagents: 2-Bromo-5-chloroaniline is harmful if swallowed or in contact with skin and causes skin irritation.[14] Aryl halides and organic solvents also have associated hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Conditions: The reaction may be run at elevated temperatures, so appropriate precautions should be taken to avoid burns. If running under pressure, ensure the reaction vessel is properly sealed and shielded.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Q3: Can I use an aryl chloride instead of an aryl bromide?

A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann-type reactions.[1][10] While some modern catalyst systems with specialized ligands have shown success with aryl chlorides, achieving good yields can be more challenging.[10] For this specific synthesis, using the corresponding bromophenol is generally recommended for better reactivity.

IV. Experimental Protocols & Data

Optimized Reaction Parameters (Example)
ParameterRecommended ConditionRationale
Catalyst Copper(I) iodide (CuI) (5-10 mol%)A common and effective Cu(I) source.
Ligand N-methylglycine (10-20 mol%)An effective and readily available amino acid ligand.[10]
Base Potassium phosphate (K₃PO₄) (2 equivalents)A strong, non-nucleophilic base often used in these couplings.[10]
Solvent Anhydrous Dioxane or ToluenePolar aprotic or non-polar solvents can be effective.[10]
Temperature 100-120 °CSufficient thermal energy is typically required.[10]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and side reactions.
General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add reactants, catalyst, ligand, and base to an oven-dried Schlenk tube. evacuate 2. Evacuate and backfill with inert gas (e.g., Argon) three times. setup->evacuate add_solvent 3. Add anhydrous solvent via syringe. evacuate->add_solvent heat 4. Heat the reaction mixture to the desired temperature with stirring. add_solvent->heat monitor 5. Monitor reaction progress by TLC or GC-MS. heat->monitor cool 6. Cool the reaction to room temperature. monitor->cool dilute_wash 7. Dilute with organic solvent and wash with water and brine. cool->dilute_wash dry_concentrate 8. Dry the organic layer, filter, and concentrate. dilute_wash->dry_concentrate purify 9. Purify the crude product by column chromatography. dry_concentrate->purify

Caption: A typical workflow for the Ullmann condensation synthesis.

V. References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angewandte Chemie International Edition, 42(44), 5400–5449.

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359–1470.

  • Ullmann coupling-An overview - OperaChem. (2025, April 1). Retrieved February 14, 2026, from [Link]

  • The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. Organic letters, 6(6), 913–916.

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved February 14, 2026, from [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents. (n.d.). Retrieved February 14, 2026, from

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents. (n.d.). Retrieved February 14, 2026, from

  • Synthesis of (a) 5-Bromo-2-chloroaniline - PrepChem.com. (n.d.). Retrieved February 14, 2026, from [Link]

  • A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents. (n.d.). Retrieved February 14, 2026, from

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines - European Patent Office - EP 0500156 A1. (n.d.). Retrieved February 14, 2026, from [Link]

  • Optimization of reaction conditions for compounds 2a–2f. | Download Table - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One. (2014, December 29). Retrieved February 14, 2026, from [Link]

  • 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423 - New Era. (2022, February 1). Retrieved February 14, 2026, from [Link]

  • Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. (n.d.). Retrieved February 14, 2026, from [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Bromophenoxy)-5-chloroaniline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Molecule: 2-(2-Bromophenoxy)-5-chloroaniline Class: Halogenated Diphenyl Ether Amine Application: Key intermediate in the synthesis of COX-2 inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Molecule: 2-(2-Bromophenoxy)-5-chloroaniline Class: Halogenated Diphenyl Ether Amine Application: Key intermediate in the synthesis of COX-2 inhibitors (e.g., Lumiracoxib analogs) and agrochemicals.[1]

This guide addresses the specific challenges associated with purifying halogenated aminodiphenyl ethers. These compounds exhibit medium polarity , low-to-moderate melting points , and a susceptibility to oxidative darkening .[1] The protocols below prioritize the removal of regioisomers and unreacted phenolic starting materials while mitigating the risk of "oiling out."

Critical Process Parameters (CPP) - Q&A Modules

Module A: Solvent System Selection

Q: I am seeing low recovery with my current solvent. Which system offers the best balance of yield and purity?

A: For this specific aniline derivative, solvent selection depends on your primary impurity profile.[1]

Solvent SystemRoleProsConsRecommended For
Ethanol / Water (9:1 to 7:3) Primary Choice Excellent rejection of polar impurities; good crystal habit growth.[1]Risk of "oiling out" if water is added too fast at high temps.General purification; removing inorganic salts.[1]
Heptane / Toluene (95:5) Alternative Superior removal of non-polar tars and unreacted bromophenols.[1]Lower solubility; requires higher volumes.[1]Removing starting material (phenols); drying the product.[2]
Isopropanol (IPA) Single Solvent Moderate solubility; easier solvent recovery.[1]Yield can be lower without deep cooling (-10°C).[1]Large-scale process (safety).[1]

Technical Insight: The amino group allows for high solubility in hot alcohols. However, the halogenated rings provide significant lipophilicity. If your crude material is sticky/tarry, avoid aqueous systems initially; use Heptane to wash away the tars, then recrystallize the solid residue from Ethanol .

Module B: The "Oiling Out" Phenomenon

Q: During cooling, my solution turns cloudy and forms a bottom oily layer instead of crystals. Why is this happening?

A: This is "oiling out" (Liquid-Liquid Phase Separation).[1] It occurs when the freezing point of the solvated compound is depressed below the temperature at which the solution becomes saturated.

Troubleshooting Steps:

  • Temperature Control: You are cooling too fast. Re-heat to dissolve the oil.

  • Seeding: Add seed crystals of pure 2-(2-Bromophenoxy)-5-chloroaniline at the metastable zone width (just as the solution turns slightly hazy, approx. 5-10°C below boiling).

  • Solvent Modification: If using EtOH/Water, you have too much water.[1] Increase the ethanol ratio.

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing at the bottom; this promotes nucleation on the droplet surface.

Module C: Color & Oxidation

Q: The product is off-white or brown. How do I achieve a white solid?

A: Anilines are prone to air oxidation, forming quinoid-like colored impurities.[1]

  • Acid Wash (Pre-step): Dissolve crude in dilute HCl.[1] Extract impurities with Ethyl Acetate (discard organics).[1][2] Basify aqueous layer with NaOH to precipitate the amine. Filter and then recrystallize.

  • Additives: Add 0.5% wt/wt Sodium Bisulfite or Ascorbic Acid to the recrystallization solvent (if aqueous) to act as an antioxidant.[1]

  • Activated Carbon: Use charcoal (e.g., Norit SX Ultra) during the hot dissolution step, but ensure filtration is done above the crystallization temperature to avoid loss of product.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the purification route based on crude material characteristics.

Recrystallization_Workflow Start Crude 2-(2-Bromophenoxy)-5-chloroaniline Check_Color Is the solid dark/brown? Start->Check_Color Acid_Base Perform Acid-Base Extraction (HCl dissolve -> Wash -> NaOH ppt) Check_Color->Acid_Base Yes Check_State Is the crude oily/sticky? Check_Color->Check_State No Acid_Base->Check_State Trituration Triturate with cold Hexane/Heptane to remove tars Check_State->Trituration Yes Solvent_Choice Select Solvent System Check_State->Solvent_Choice No (Solid) Trituration->Solvent_Choice Path_A Ethanol/Water (Standard) Solvent_Choice->Path_A High Purity Req. Path_B Heptane/Toluene (Lipophilic) Solvent_Choice->Path_B Remove Phenols Process Heat to Reflux -> Hot Filter -> Slow Cool Path_A->Process Path_B->Process Oiling_Out Issue: Oiling Out? Process->Oiling_Out Seed Reheat & Seed at T_cloud Oiling_Out->Seed Yes Final Filter & Wash (Cold Solvent) Oiling_Out->Final No Seed->Final

Caption: Logic flow for purifying 2-(2-Bromophenoxy)-5-chloroaniline, addressing color, physical state, and phase separation issues.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol/Water

  • Dissolution:

    • Place 10.0 g of crude solid in a round-bottom flask.

    • Add Ethanol (absolute) (approx. 30-40 mL).[1]

    • Heat to reflux (approx. 78°C) with stirring.

    • Note: If solid does not dissolve completely, add Ethanol in 2 mL portions.

  • Clarification (Optional but Recommended):

    • If the solution is colored, add 0.5 g activated carbon. Stir at reflux for 10 mins.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel.[1]

  • Crystallization:

    • Return filtrate to the heat source; bring back to a gentle boil.

    • Add Water dropwise until a persistent turbidity (cloudiness) is observed.[1]

    • Add just enough Ethanol (dropwise) to clear the turbidity.

    • Remove from heat.[1] Allow to cool to Room Temperature (RT) slowly (over 2-3 hours).

    • Critical: If oil droplets form at >50°C, seed immediately with pure crystal.

  • Isolation:

    • Cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

    • Filter the crystals using vacuum filtration.[3]

    • Wash the cake with 10 mL of cold (0°C) Ethanol/Water (50:50 mixture).

  • Drying:

    • Dry in a vacuum oven at 40°C for 6 hours.

    • Validation: Check Melting Point (Target: >65°C, verify specific polymorph) and HPLC purity.

References

  • Novartis AG. (2001).[1] Process for the preparation of 2-chloro and 2,6-dichloroanilines.[1][2] European Patent EP0500156A1.[1][2]

  • PubChem. (2025).[1] 5-Chloro-2-(2-chlorophenoxy)aniline (Analogous Structure Data). National Library of Medicine. [1]

  • Sigma-Aldrich. (2025).[1] Purification of Aniline Derivatives: General Protocols.[1]

  • Fox, A., et al. (2004).[1] Preclinical pharmacology of lumiracoxib.[4][5] Journal of Pharmacology and Experimental Therapeutics.

Sources

Troubleshooting

Stability of 2-(2-Bromophenoxy)-5-chloroaniline under acidic conditions

Technical Support Center Introduction Welcome to the technical support guide for 2-(2-Bromophenoxy)-5-chloroaniline. This document is designed for researchers, scientists, and drug development professionals who are inves...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction

Welcome to the technical support guide for 2-(2-Bromophenoxy)-5-chloroaniline. This document is designed for researchers, scientists, and drug development professionals who are investigating the chemical stability of this molecule, particularly under acidic conditions. 2-(2-Bromophenoxy)-5-chloroaniline possesses two key structural motifs: a diaryl ether linkage and a substituted aniline ring. Understanding the reactivity of these functional groups is paramount for developing robust formulations, designing compatible synthetic routes, and ensuring the integrity of analytical samples.

This guide provides a framework for assessing stability, troubleshooting common experimental issues, and understanding potential degradation pathways based on established principles of organic chemistry, as direct stability studies on this specific molecule are not extensively published.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of 2-(2-Bromophenoxy)-5-chloroaniline.

Q1: What is the primary stability concern for 2-(2-Bromophenoxy)-5-chloroaniline in acidic solutions?

The most probable site of degradation under acidic conditions is the diaryl ether C-O bond. While generally stable, this ether linkage is susceptible to acid-catalyzed hydrolysis, especially under elevated temperatures or in strongly acidic environments. This reaction would cleave the molecule into two smaller phenolic compounds. The aniline functional group, being basic, will be protonated to form an anilinium ion in acidic media, which generally protects it from further electrophilic attack but can alter its solubility.

Q2: What are the most likely degradation products under acidic stress?

Acid-catalyzed hydrolysis of the diaryl ether bond is the anticipated primary degradation pathway. This cleavage would result in the formation of 2-bromophenol and 5-chloro-2-aminophenol .[1][2] Identifying these specific molecules in stressed samples is key to confirming this degradation route.

Q3: How does pH affect the molecule's state in solution?

The aniline moiety has a basic nitrogen atom. In solutions with a pH below the pKa of its conjugate acid, the aniline will be protonated to form a positively charged anilinium ion (C₁₂H₉BrClN-H⁺).[3] This protonation significantly increases the molecule's polarity and aqueous solubility but can also influence its reactivity and chromatographic retention. The bulk pKa of aniline is approximately 4.6, though this value is influenced by the substituents on the ring.[3]

Q4: At what pH should I become concerned about degradation of the ether linkage?

The exact pH threshold for degradation must be determined experimentally. However, studies on analogous structures, such as the herbicide fenoxaprop-ethyl which also contains a substituted phenoxy-phenoxy ether linkage, have shown rapid non-enzymatic hydrolysis at a pH below 4.6.[4] Therefore, it is prudent to conduct careful stability assessments in any buffered system with a pH below 5.

Q5: What analytical methods are most suitable for monitoring the stability of this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with a UV detector is the recommended primary analytical technique. A C18 column is typically suitable. It is crucial to develop a "stability-indicating" method that can separate the parent 2-(2-Bromophenoxy)-5-chloroaniline from its more polar potential degradation products (2-bromophenol and 5-chloro-2-aminophenol). For definitive identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is invaluable. Gas chromatography-mass spectrometry (GC-MS) can also be a useful technique for analyzing aniline derivatives.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Observed Problem Potential Cause Recommended Action & Rationale
A new, more polar peak appears in my HPLC chromatogram after incubation in acid. Acid-Catalyzed Hydrolysis: The new peak is likely a degradation product. Given that hydrolysis products are more polar, they will typically have shorter retention times in RP-HPLC.1. Characterize the Peak: Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peak and compare it to the parent compound. 2. Confirm Identity: If standards are available, perform a co-injection of 2-bromophenol and 5-chloro-2-aminophenol to see if retention times match. 3. Use Mass Spectrometry: Analyze the sample using LC-MS to determine the mass of the new peak and confirm if it matches the expected degradants.
The recovery of my parent compound is low after storage in an acidic mobile phase or buffer. 1. Degradation: The compound has degraded as described above. 2. Precipitation: The protonated anilinium salt form may have different solubility characteristics than the free base, potentially leading to precipitation from organic-rich solutions.1. Check for Precipitate: Visually inspect your sample vials for any solid material. If present, try dissolving it in a stronger solvent to confirm if it is the parent compound. 2. Quantify Degradants: Integrate the area of any new peaks in the chromatogram. A mass balance analysis (parent peak area + degradant peak areas) can help determine if the loss is due to degradation or another factor. 3. Adjust Mobile Phase: If using an acidic mobile phase for long sequences, consider preparing fresh batches or storing samples in a more stable diluent until just before injection.
My acidic stock solution of the compound has developed a yellow or brown tint over time. Oxidation/Degradation: The formation of colored species is a common indicator of chemical instability.[6] Phenols and anilines can oxidize to form highly colored quinone-like structures, a process that can be exacerbated by light or trace metal ions.1. Analyze Immediately: Perform an HPLC analysis to correlate the color change with the appearance of degradation peaks. 2. Protect from Light and Air: Store stock solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon to minimize oxidative degradation. 3. Re-evaluate Storage Conditions: If stability is poor, prepare stock solutions fresh before use or identify a more suitable, non-reactive solvent system.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your own investigations. Forced degradation studies are essential for understanding potential liabilities of a drug substance.[7][8]

Protocol 3.1: Forced Degradation Study (Acid Stress Testing)

Objective: To intentionally degrade 2-(2-Bromophenoxy)-5-chloroaniline under controlled acidic conditions to identify potential degradation products and degradation pathways.

Materials:

  • 2-(2-Bromophenoxy)-5-chloroaniline

  • Methanol or Acetonitrile (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 0.1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(2-Bromophenoxy)-5-chloroaniline in methanol or acetonitrile.

  • Stress Sample Preparation:

    • Mild Acid Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 0.1 M HCl. Dilute to volume with a 50:50 mixture of water and methanol/acetonitrile.

    • Harsh Acid Stress: In a separate 10 mL flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to volume with the same 50:50 mixture.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to a 10 mL flask and diluting to volume with the 50:50 solvent mixture (without acid).

  • Incubation:

    • Store one set of control, mild stress, and harsh stress samples at room temperature.

    • Store a second set in a water bath or oven at 60°C.

  • Time Points: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately before analysis, neutralize the acidic aliquot by adding an equivalent molar amount of NaOH. This step is critical to halt the degradation reaction and prevent damage to the HPLC column.

  • Analysis: Analyze the control and stressed samples by a stability-indicating HPLC method (see Protocol 3.2).

Causality: Using two different acid concentrations and temperatures allows for the evaluation of the molecule's stability across a range of conditions. The 60°C condition accelerates degradation, providing insights into long-term stability at lower temperatures in a shorter timeframe. The control sample ensures that any observed degradation is due to the acid and not the solvent or temperature alone.

Protocol 3.2: Stability-Indicating HPLC Method Development

Objective: To develop an RP-HPLC method capable of resolving 2-(2-Bromophenoxy)-5-chloroaniline from its potential acid degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: PDA detector, monitoring at 254 nm and 280 nm. Collect full spectra for peak purity analysis.

Method Validation Rationale: This gradient starts at a relatively low organic phase concentration to retain the polar degradation products (2-bromophenol, 5-chloro-2-aminophenol) and then ramps up to elute the more non-polar parent compound. Using a PDA detector is crucial for a stability-indicating method as it allows for the assessment of peak purity, ensuring that a single chromatographic peak corresponds to a single compound.

Section 4: Mechanistic Insights & Visualizations

Understanding the potential chemical transformations is key to interpreting experimental data.

Proposed Degradation Pathway

The primary mechanism of concern is the acid-catalyzed hydrolysis of the diaryl ether. The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.

G cluster_reactants Reactants cluster_products Hydrolysis Products Parent 2-(2-Bromophenoxy)-5-chloroaniline Product1 2-Bromophenol Parent->Product1 Ether Hydrolysis Product2 5-Chloro-2-aminophenol Parent->Product2 Ether Hydrolysis Reagent H₃O⁺ (Aqueous Acid)

Caption: Proposed acid-catalyzed hydrolysis of the diaryl ether linkage.

Experimental Workflow

A systematic approach is necessary to confidently assess the stability of the compound.

G A Define Stability Question (e.g., pH, Temp, Time) B Prepare Stressed & Control Samples (Protocol 3.1) A->B C Analyze via Stability-Indicating HPLC (Protocol 3.2) B->C D Process Data (Compare Chromatograms) C->D E Degradation Observed? D->E F Identify Degradants (LC-MS, Co-injection) E->F Yes I Report Findings: Stable under tested conditions E->I No G Quantify Degradation Rate (% Loss vs. Time) F->G H Report Findings: Stable / Unstable Degradation Pathway G->H

Caption: Workflow for a systematic assessment of acid stability.

Section 5: Data Summary

This table summarizes the key compounds involved in the stability assessment.

Compound NameRole in StudyChemical FormulaMolecular Weight ( g/mol )
2-(2-Bromophenoxy)-5-chloroaniline Parent CompoundC₁₂H₉BrClNO298.57
2-Bromophenol Potential DegradantC₆H₅BrO173.01
5-Chloro-2-aminophenol Potential DegradantC₆H₆ClNO143.57

Section 6: References

  • Tan, F. F., He, X. Y., Tian, W. F., & Li, Y. (2020). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature Communications, 11(1), 6126. [Link]

  • Zhou, Y., Hu, D., Li, D., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 989–996. [Link]

  • Zhu, G., Vattipalli, V., Zhao, S., et al. (2022). Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates. Nature Communications, 13(1), 2056. [Link]

  • Zhou, Y., Hu, D., Li, D., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. ACS Publications. [Link]

  • Zeyer, J., Wasserfallen, A., & Timmis, K. N. (1985). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 50(2), 447–453. [Link]

  • Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. International Journal of Health and Allied Sciences, 8(10). [Link]

  • Hinteregger, C., Loidl, M., & Streichsbier, F. (1992). [Degradation of monochloro-substituted anilines by Alcaligenes faecalis]. Semantic Scholar. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Zeng, T., Li, Y., et al. (2016). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 50(4), 1850-1858. [Link]

  • Singamsetti, J., Korupolu, R. B., & Gandham, H. (2020). FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES. International Journal of Pharmaceutical Sciences and Drug Research, 12(5), 537-543. [Link]

  • Van der Zee, F. P., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 209(2), 307-312. [Link]

  • Mungray, A. K., et al. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 799. [Link]

  • George, D., & Kulkarni, S. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Zhou, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 989-996. [Link]

  • Mungray, A. K., et al. (2015). Bacterial degradation of aniline. ResearchGate. [Link]

  • Zhang, Z., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Analytical Methods. (2010). RSC Publishing. [Link]

  • Hoagland, R. E. (1996). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 44(11), 3597–3603. [Link]

  • Ram, M. K., et al. (2002). Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. Indian Journal of Chemistry, 41A, 2269-2274. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloroaniline. PubChem. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • Chen, Y., et al. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics, 160(18). [Link]

  • PATH. (2010). A HealthTech Report: Stability of Three Formulations of Chlorhexidine for Umbilical Cord Care. Healthy Newborn Network. [Link]

  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. [Link]

  • International Journal of Scientific Development and Research. (2022). Degradation and Stability Profiling in Pharmaceutical Analysis: Review. IJSDR. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Color changing drug molecules as built in stability indicators. WJBPHS. [Link]

Sources

Optimization

Overcoming steric hindrance in 2-(2-Bromophenoxy)-5-chloroaniline reactions

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Bromophenoxy)-5-chloroaniline Reactions Introduction: The "Steric Pincer" Challenge User Profile: Medicinal Chemists, Process Chemists Molecule Focus: 2-(2-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Bromophenoxy)-5-chloroaniline Reactions

Introduction: The "Steric Pincer" Challenge

User Profile: Medicinal Chemists, Process Chemists Molecule Focus: 2-(2-Bromophenoxy)-5-chloroaniline (CAS: 823-57-4) Core Application: Synthesis of dibenz[b,f][1,4]oxazepine (DBO) scaffolds (e.g., Loxapine/Amoxapine analogs).[1][2][3]

The Technical Problem: This molecule presents a unique "steric pincer."[2][3] The ether linkage creates a bent conformation where the bulky ortho-(2-bromophenoxy) group shields the primary amine.[1][3] Furthermore, the ortho-bromine atom on the phenoxy ring—the intended electrophile for cyclization—is itself crowded. This guide addresses the two most critical failure points: sluggish N-functionalization and failed intramolecular cyclization .[1][2][3]

Module 1: The Critical Step – Intramolecular Cyclization[2][3]

User Question: "I am attempting to close the 7-membered ring to form the dibenzoxazepine core, but I am seeing either starting material recovery or extensive oligomerization. What conditions favor the intramolecular pathway?"

Technical Diagnosis: The formation of the 7-membered ring is disfavored by both entropy (medium ring size) and enthalpy (strain).[2][3] Standard Buchwald-Hartwig conditions often fail because the catalyst cannot access the oxidative addition site (C-Br) or the amine nucleophile effectively due to the "ortho effect."

Protocol: Sterically-Optimized Buchwald-Hartwig Cyclization

The Solution: Use a Bulky, Electron-Rich Biaryl Phosphine Ligand .[1][2][3] These ligands promote the reductive elimination step, which is often the rate-determining step in sterically crowded systems.

Recommended Reaction Matrix:

ParameterStandard Condition (Start Here)"Hard Case" AlternativeWhy?
Catalyst Source Pd(OAc)₂ (2–5 mol%)Pd₂(dba)₃Acetate is easier to handle; dba can sometimes inhibit reactions.[1][2][3]
Ligand RuPhos or SPhos (1:2 Pd:L ratio)BrettPhos RuPhos is exceptional for hindered secondary amines and general bulk; BrettPhos excels with primary amines.[1][2][3]
Base Cs₂CO₃ (2.0 equiv)NaOtBu (1.5 equiv)Carbonate is milder and tolerates functional groups; NaOtBu is stronger for difficult substrates.[2][3]
Solvent Toluene or 1,4-Dioxanet-Amyl AlcoholNon-polar solvents minimize catalyst chelation; t-Amyl alcohol can accelerate rate via H-bonding.[1][2][3]
Concentration 0.05 M – 0.1 M 0.01 M (High Dilution)Crucial: Lower concentration favors intramolecular cyclization over intermolecular oligomerization.[1][2][3]

Step-by-Step Workflow:

  • Degassing: Oxygen is a poison.[1][2][3] Sparge solvent with Argon for 15 minutes before adding catalyst.[1][3]

  • Pre-activation: Mix Pd(OAc)₂ and Ligand in the solvent at 60°C for 5 minutes to form the active catalytic species (

    
    ) before adding the substrate.
    
  • Addition: Add the substrate and base.[2][3]

  • Heating: Heat to 100–110°C. Monitor via HPLC/UPLC, not TLC (amine streaks can be misleading).

Troubleshooting Logic Flow

CyclizationTroubleshooting cluster_legend Key Start Issue: Low Yield in Cyclization CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckDebrom Is Hydrodehalogenation (SM-Br -> SM-H) observed? CheckSM->CheckDebrom Yes (SM gone) Soln1 Action: Switch to RuPhos or BrettPhos. Increase Temp to 120°C. CheckSM->Soln1 No (SM remains) CheckOlig Are Oligomers/Dimers forming? CheckDebrom->CheckOlig No Soln2 Action: Solvent is 'wet' (proton source). Use anhydrous Toluene. Switch Base to Cs2CO3. CheckDebrom->Soln2 Yes (Debrominated) CheckOlig->Soln1 No (Unclear mess) Soln3 Action: Concentration too high. Dilute to 0.02 M. Add substrate slowly (syringe pump). CheckOlig->Soln3 Yes Legend1 Red: Problem Start Legend2 Blue: Diagnostic Question Legend3 Green: Solution

Caption: Diagnostic logic for troubleshooting Pd-catalyzed intramolecular cyclization failures.

Module 2: Functionalizing the Amine (Pre-Cyclization)

User Question: "I need to convert the amine to an amide or urea before cyclization, but the reaction with acid chlorides is extremely slow. Why?"

Technical Insight: The ortho-phenoxy group twists the aniline nitrogen out of conjugation with the phenyl ring, but more importantly, it physically blocks the approach of electrophiles. The nitrogen lone pair is sterically crowded.[3]

Protocol: "Force and Catalyze" Amidation

  • Catalysis is Mandatory: Do not rely on Pyridine alone. Use DMAP (4-Dimethylaminopyridine) (10–20 mol%) as a nucleophilic catalyst.[1][2][3] It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk.[1][3]

  • Solvent Choice: Use DCM or Toluene .[1][2][3] Avoid protic solvents.[1][3]

  • Temperature: If RT fails after 4 hours, heat to reflux in Toluene (110°C).

  • Reagent: Use Acid Chlorides rather than anhydrides or esters. If using carboxylic acids, use HATU (strong coupling agent) with DIPEA .[1][2][3]

Data: Relative Reactivity of Electrophiles

Electrophile Conditions Expected Conversion (4h)
Acid Anhydride Pyridine, RT < 20%
Acid Chloride Pyridine, RT 40–60%

| Acid Chloride | Pyridine + DMAP (0.1 eq), Reflux | > 95% |[1][2][3]

Module 3: Handling & Purification

User Question: "My product is an oil that refuses to crystallize, and it turns dark upon standing. How do I purify and store it?"

Guidance:

  • Oxidation Sensitivity: Anilines with electron-rich ether substituents are prone to oxidation (browning).[1][2][3] Store the free amine under Nitrogen/Argon at 4°C.[3]

  • Solubility Profile:

    • Soluble: DCM, Ethyl Acetate, Toluene, DMSO.

    • Insoluble: Water, Hexanes (mostly).[3]

  • Purification Trick:

    • The molecule is lipophilic.[3] If column chromatography yields an oil, try triturating with cold Hexanes or Pentane .[2][3]

    • Dissolve the oil in a minimum amount of DCM, then slowly add Hexanes while stirring until cloudy. Cool to -20°C to induce crystallization.[1][3]

References

  • Zaware, N., & Ohlmeyer, M. (2019).[3] Dibenzo[b,f][1,4]oxazepine synthesis.[3][4][5][6] ResearchGate.[1][3] Link

  • Tian, Y., et al. (2020).[2][3][7] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination.[1][2][3][8][9] ACS Omega.[3] Link

  • Surry, D. S., & Buchwald, S. L. (2011).[2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][3][10][11] Link

  • Kishore, D. R., & Satyanarayana, G. (2022).[3] Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade.[1][3][12] Journal of Organic Chemistry.[3] Link[12]

  • PubChem. (2025).[1][2][3] 2-Bromo-5-chloroaniline Compound Summary. National Library of Medicine.[3] Link

Sources

Troubleshooting

Scale-up challenges for 2-(2-Bromophenoxy)-5-chloroaniline production

Technical Support Center: 2-(2-Bromophenoxy)-5-chloroaniline Production Status: Online Operator: Senior Application Scientist Topic: Scale-Up Troubleshooting & Optimization Ticket ID: BPC-SC-2024 Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Bromophenoxy)-5-chloroaniline Production

Status: Online Operator: Senior Application Scientist Topic: Scale-Up Troubleshooting & Optimization Ticket ID: BPC-SC-2024

Executive Summary: The "Fragile Halo" Challenge

Synthesizing 2-(2-Bromophenoxy)-5-chloroaniline (CAS: [Target Molecule]) presents a classic "chemoselectivity paradox" in process chemistry. You are building a diaryl ether scaffold that requires a nitro-reduction step, but the molecule contains two distinct halogens (aryl chloride and aryl bromide) that are highly susceptible to hydrogenolysis (dehalogenation) under standard reducing conditions.

This guide moves beyond textbook synthesis to address the scale-up failure modes : stalled SNAr couplings, "runaway" dehalogenation, and the handling of toxic aniline sludge.

Module 1: The Ether Coupling (SNAr)

Context: The formation of the ether bridge via Nucleophilic Aromatic Substitution (SNAr). Reaction: 2,5-Dichloronitrobenzene (or 2-Fluoro-5-chloronitrobenzene) + 2-Bromophenol + Base


 Intermediate Nitro Ether.
Ticket #101: "My reaction stalls at 60-70% conversion, even with excess base."

Diagnosis: This is likely due to water poisoning or "base encapsulation."

  • Water Poisoning: Phenoxide anions are hard nucleophiles. If your solvent (DMF/DMSO) is "wet," hydroxide ions form and compete with the phenoxide, consuming the electrophile (producing the phenol impurity) or simply solvating the nucleophile, killing reactivity.

  • Base Encapsulation: On scale (>100g), potassium carbonate (

    
    ) forms a hard "crust" on the reactor bottom, reducing surface area.
    

Troubleshooting Protocol:

  • Step 1: The "Dry" Check. Ensure solvent water content is

    
    . If using DMSO, it is hygroscopic; distill or use molecular sieves before charging.
    
  • Step 2: Particle Size. Do not use granular

    
    . Use milled/micronized 
    
    
    
    .
  • Step 3: Catalyst Spike. If the reaction stalls, add 1-2 mol% 18-Crown-6 (if using

    
    ) or Cesium Carbonate (
    
    
    
    , 5 mol%)
    . The Cesium effect increases the solubility of the phenoxide, often pushing the reaction to completion.
Ticket #102: "I see a regio-isomer impurity (approx. 5-8%)."

Diagnosis: If you are using 2,5-dichloronitrobenzene , the chloride ortho to the nitro group is significantly more reactive (activated) than the meta chloride. However, at high temperatures (>100°C), the selectivity drops, and the meta chloride (position 5) begins to react.

Corrective Action:

  • Temperature Control: Lower the reaction temperature to 60-70°C . Do not rush the reaction by boiling it.

  • Substrate Switch: If purity is paramount, switch the electrophile to 2-Fluoro-5-chloronitrobenzene . The C-F bond is far more reactive toward SNAr than the C-Cl bond, virtually eliminating the regio-isomer issue.

Module 2: The Critical Reduction (The "Killer" Step)

Context: Reducing the nitro group to an aniline without stripping off the Chlorine or Bromine atoms. Reaction: Nitro-Ether


 Aniline-Ether.
Ticket #201: "I used Pd/C and hydrogen, and my Bromine is gone."

Diagnosis: Standard Palladium on Carbon (Pd/C) is a dehalogenation catalyst. It will rapidly cleave the C-Br bond (and eventually the C-Cl bond) before or during nitro reduction.

The Solution Matrix: You must abandon standard Pd/C. Choose one of the following validated scale-up methods:

MethodSelectivity (Halogen Retention)ScalabilityWaste ProfileRecommendation
H2 + Pd/C Critical Failure (0%)HighLowDO NOT USE
Fe / NH4Cl (Bechamp) Excellent (>99%)High (Robust)High (Iron Sludge)Primary Choice (Cost)
Pt(S)/C (Sulfided) Excellent (>98%)Medium (Catalyst Cost)LowPrimary Choice (Green)
SnCl2 GoodLowToxic/MessyLab Scale Only
Protocol A: The "Clean" Method (Sulfided Platinum)

Best for: GMP manufacturing where metal waste must be minimized.

  • Catalyst: Use 5% Pt(S)/C (Sulfided Platinum on Carbon). The sulfur "poisons" the catalyst, dramatically reducing its activity toward C-Halogen bonds while retaining activity for Nitro groups.

  • Solvent: Ethyl Acetate or Methanol.[1]

  • Pressure: 1-3 bar

    
    .
    
  • Temp: Keep

    
    .
    
  • Result: >98% yield of halogenated aniline.

Protocol B: The "Robust" Method (Modified Bechamp)

Best for: Cost-sensitive scale-up where filtration equipment is available.

  • Mixture: Suspend the nitro intermediate in Ethanol/Water (4:1).

  • Activation: Add Iron Powder (3-5 equiv) and Ammonium Chloride (

    
    , 0.5 equiv). Note: Avoid HCl if possible to minimize hydrolysis risk, but 
    
    
    
    is gentle.
  • Heat: Reflux (70-80°C) for 2-4 hours.

  • Work-up Trick (Crucial): Upon completion, neutralize with

    
     and filter the hot mixture through a Celite pad.
    
    • Scale-up Tip: If the iron sludge blocks the filter, add EDTA or perform a "hot decant" before fine filtration.

Module 3: Visualizing the Process

Workflow Diagram: Reaction Control Logic

G Start Start: 2,5-Dichloronitrobenzene + 2-Bromophenol Coupling Step 1: SNAr Coupling (K2CO3, DMF, 70°C) Start->Coupling Check1 QC Check: Regio-isomer > 2%? Coupling->Check1 Switch Action: Switch to 2-Fluoro-5-chloronitrobenzene Check1->Switch Yes Intermediate Intermediate: 1-Nitro-2-(2-bromophenoxy)-5-chlorobenzene Check1->Intermediate No Switch->Coupling Reduction_Choice Step 2: Reduction Strategy Intermediate->Reduction_Choice Path_Pd Path A: H2 + Pd/C Reduction_Choice->Path_Pd Standard Hydrogenation Path_Pt Path B: H2 + Pt(S)/C (Sulfided Platinum) Reduction_Choice->Path_Pt Clean/GMP Path_Fe Path C: Fe / NH4Cl (Modified Bechamp) Reduction_Choice->Path_Fe Robust/Cheap Fail_Dehalo FAILURE: Dehalogenation (Loss of Br/Cl) Path_Pd->Fail_Dehalo Product Target Product: 2-(2-Bromophenoxy)-5-chloroaniline Path_Pt->Product Path_Fe->Product

Caption: Logical workflow for synthesis, highlighting the critical failure point (dehalogenation) and the validated bypass routes.

Module 4: Safety & Handling (The "Hidden" Hazard)

Warning: 2-(2-Bromophenoxy)-5-chloroaniline and its precursors are halogenated anilines .

  • Toxicity: Like many chloroanilines, this compound is likely a potent methemoglobinemia inducer. It can be absorbed through the skin.

    • Symptom:[1][2][3][4][5][6][7] Cyanosis (blue lips/fingernails) without respiratory distress.

    • PPE:[3] Double nitrile gloves are mandatory. Use a full-face respirator or work strictly in a fume hood.

  • Thermal Hazard: The nitro reduction is exothermic .

    • Control: In the Bechamp reduction, add the Iron powder in portions. In hydrogenation, control the

      
       uptake rate.[8] Do not load the reactor with all reagents and heat rapidly.
      

References & Validated Sources

  • Bechamp Reduction Optimization:

    • Source: "Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?" ChemPros/Reddit & Chem-Station.

    • Relevance: Validates the use of EDTA or specific filtration techniques (Celite) to manage iron sludge on scale.

    • URL:

  • Chemoselective Reduction (Pt(S)/C):

    • Source: BenchChem Technical Support, "Selective reduction of nitro group without affecting other functional groups."

    • Relevance: Confirms Sulfided Platinum (Pt/C-S) as the gold standard for preserving halogens during nitro reduction.

    • URL:

  • SNAr Mechanism & Regioselectivity:

    • Source: "Nucleophilic Aromatic Substitution: SNAr," Organic Chemistry II - KPU Pressbooks.

    • Relevance: Explains the activation energy differences between ortho and meta positions in chloronitrobenzenes.

    • URL:

  • Safety of Chloroanilines:

    • Source: PubChem CID 11310276 (2-Bromo-5-chloroaniline data).

    • Relevance: Provides GHS classification (Acute Tox 4, Skin Irrit 2) and handling precautions.[9]

    • URL:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the C-13 NMR Spectral Analysis of 2-(2-Bromophenoxy)-5-chloroaniline

This guide provides an in-depth analysis of the predicted C-13 Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 2-(2-Bromophenoxy)-5-chloroaniline. Designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted C-13 Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 2-(2-Bromophenoxy)-5-chloroaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in established spectroscopic principles and comparative data from analogous structures. We will explore the rationale behind chemical shift assignments, compare the utility of C-13 NMR with other analytical techniques, and provide a robust experimental protocol for acquiring high-quality spectral data.

Introduction to 2-(2-Bromophenoxy)-5-chloroaniline and the Importance of Structural Elucidation

2-(2-Bromophenoxy)-5-chloroaniline is a complex diaryl ether amine derivative. Molecules of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. Accurate structural characterization is the bedrock of understanding a molecule's function and reactivity. Among the arsenal of analytical techniques available, C-13 NMR spectroscopy stands out for its ability to provide a direct map of the carbon skeleton, offering unambiguous insights into the molecular architecture.

This guide will provide a comprehensive, albeit predicted, C-13 NMR chemical shift assignment for 2-(2-Bromophenoxy)-5-chloroaniline. The predictions are derived from a thorough analysis of substituent effects and a comparative study of structurally related compounds reported in the literature.

Predicted C-13 NMR Chemical Shifts and a Comparative Analysis

Diagram of 2-(2-Bromophenoxy)-5-chloroaniline with Carbon Numbering

cluster_aniline Aniline Ring cluster_phenoxy Phenoxy Ring C1 C1 C2 C2 C1->C2 NH2 NH₂ C1->NH2 C3 C3 C2->C3 O O C2->O C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 Cl Cl C5->Cl C6->C1 C1' C1' C1'->O C2' C2' C1'->C2' C3' C3' C2'->C3' Br Br C2'->Br C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1'

Caption: Numbering scheme for the carbon atoms in 2-(2-Bromophenoxy)-5-chloroaniline.

Table 1: Predicted C-13 NMR Chemical Shifts for 2-(2-Bromophenoxy)-5-chloroaniline

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
Aniline Ring
C1~145Attached to the electron-donating amino group, which is deshielding for the ipso-carbon.
C2~140Attached to the electron-withdrawing ether oxygen, leading to a downfield shift.
C3~118Ortho to the amino group, experiencing a shielding effect.
C4~130Para to the amino group, experiencing a shielding effect, but also meta to the ether and ortho to the chloro group, resulting in a complex shift.
C5~125Attached to the electron-withdrawing chlorine atom, causing a downfield shift.
C6~115Ortho to the amino group and para to the chlorine, experiencing shielding from the amine.
Phenoxy Ring
C1'~155Attached to the ether oxygen, resulting in a significant downfield shift.
C2'~115Attached to the electron-withdrawing bromine atom, causing a downfield shift.
C3'~133Ortho to the bromine atom, experiencing a deshielding effect.
C4'~124Para to the bromine atom, experiencing a moderate deshielding effect.
C5'~129Meta to the bromine atom.
C6'~120Ortho to the ether linkage.

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Basis for Predictions: A Comparative Analysis

The predicted chemical shifts are not arbitrary but are based on the established principles of substituent additivity and a comparative analysis of similar compounds found in the literature.

  • Aniline Moiety: For a simple aniline molecule, the C-1 (ipso-carbon) resonates around 146 ppm, while the ortho, meta, and para carbons appear at approximately 115, 129, and 118 ppm, respectively.[1] The electron-donating amino group strongly shields the ortho and para positions. In our target molecule, the presence of the chloro and bromophenoxy substituents will modulate these values. The chlorine at C-5 will deshield this carbon and influence the adjacent carbons.

  • Diphenyl Ether Moiety: In diphenyl ether, the carbon attached to the oxygen (C-1') is significantly deshielded and appears around 157 ppm.[2] The ortho, meta, and para carbons are found at approximately 118, 129, and 123 ppm. The bromine atom on the phenoxy ring will further influence these shifts. Generally, a bromine substituent deshields the ipso-carbon and has a smaller effect on the other carbons in the ring. Studies on substituted diphenyl ethers have shown that steric hindrance can affect the conjugation and, consequently, the carbon shieldings.[3]

  • Substituent Effects: The chemical shift of a carbon in a substituted benzene ring can be estimated using the additivity rule, where the chemical shift is the sum of the shift for benzene (128.5 ppm) and the substituent chemical shift parameters.[4] While this provides a good approximation, steric interactions and the interplay of multiple substituents in a complex molecule like 2-(2-Bromophenoxy)-5-chloroaniline can lead to deviations.

Comparison with Alternative Analytical Techniques

While C-13 NMR is a powerful tool, a comprehensive structural elucidation often involves a multi-technique approach.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
C-13 NMR Carbon skeleton, number of unique carbons, electronic environment of each carbon.Provides direct evidence of the carbon framework.Low natural abundance of C-13 leads to lower sensitivity; requires larger sample amounts and longer acquisition times.
H-1 NMR Number of unique protons, their electronic environment, and connectivity through spin-spin coupling.High sensitivity; provides detailed information about proton connectivity.Can have complex splitting patterns, especially in aromatic regions, making interpretation challenging.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides information on molecular formula and substructures.Does not provide direct information on the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-O, C-Cl, C-Br).Fast and simple; good for identifying key functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides the definitive molecular structure.Requires a single crystal of sufficient quality, which can be difficult to obtain.

For 2-(2-Bromophenoxy)-5-chloroaniline, a combination of C-13 NMR, H-1 NMR, and Mass Spectrometry would provide a high degree of confidence in the structural assignment. IR spectroscopy would confirm the presence of the amine and ether functionalities.

Experimental Protocol for C-13 NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality C-13 NMR spectrum of 2-(2-Bromophenoxy)-5-chloroaniline.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another option if solubility is an issue. The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. A higher concentration will improve the signal-to-noise ratio and reduce the acquisition time.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

The following workflow is recommended for setting up the NMR experiment:

Workflow for C-13 NMR Data Acquisition

cluster_workflow C-13 NMR Acquisition Workflow A Sample Insertion & Locking B Shimming A->B Optimize magnetic field homogeneity C Tuning & Matching Probe B->C Maximize signal transmission D Determine 90° Pulse Width C->D Calibrate pulse power/duration E Set Spectral Width & Acquisition Time D->E Define observation window F Set Relaxation Delay (D1) E->F Allow for full magnetization recovery G Acquire Spectrum (Proton Decoupled) F->G Collect Free Induction Decay (FID) H Data Processing (FT, Phasing, Baseline Correction) G->H Generate frequency domain spectrum

Caption: A stepwise workflow for acquiring a C-13 NMR spectrum.

  • Rationale for Key Parameters:

    • Proton Decoupling: A proton-decoupled C-13 NMR experiment is standard. This technique irradiates the protons, which collapses the C-H coupling and results in a single sharp peak for each unique carbon, simplifying the spectrum and improving the signal-to-noise ratio.

    • Relaxation Delay (D1): A sufficient relaxation delay (typically 1-2 seconds) is crucial for obtaining quantitative C-13 NMR data, although for routine structural confirmation, a shorter delay may be acceptable. Quaternary carbons have longer relaxation times and may appear smaller in intensity.

    • Number of Scans: Due to the low natural abundance of C-13, a large number of scans (from hundreds to thousands) are typically required to achieve an adequate signal-to-noise ratio.

Advanced NMR Experiments

For an unambiguous assignment of all carbon signals, especially in the congested aromatic region, advanced 2D NMR experiments are highly recommended:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons. This is invaluable for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is essential for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons.

Conclusion

This guide provides a comprehensive, predictive analysis of the C-13 NMR spectrum of 2-(2-Bromophenoxy)-5-chloroaniline. By leveraging data from analogous structures and fundamental principles of NMR spectroscopy, we have assigned the chemical shifts for all carbon atoms in the molecule. While these predictions await experimental verification, they provide a robust framework for researchers working with this and related compounds. The detailed experimental protocol and comparison with other analytical techniques further equip scientists with the necessary tools for accurate and efficient structural elucidation.

References

  • Buchanan, G. W., & Montaudo, G. (1976). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry, 54(15), 2366-2372. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Ni, S., et al. (1991). 13C n.m.r, characterization of soluble polyaniline. Polymer, 32(14), 2765-2768.
  • LibreTexts Chemistry. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Typical C-13 NMR Chemical shifts. Retrieved from [Link]

Sources

Comparative

Introduction: The Critical Role of Impurity Identification in Pharmaceutical Development

An In-Depth Comparative Guide to the LC-MS Identification of 2-(2-Bromophenoxy)-5-chloroaniline In the landscape of pharmaceutical manufacturing and drug development, the principle of "quality by design" is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the LC-MS Identification of 2-(2-Bromophenoxy)-5-chloroaniline

In the landscape of pharmaceutical manufacturing and drug development, the principle of "quality by design" is paramount. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and characterization of impurities above specific thresholds.[1][2] 2-(2-Bromophenoxy)-5-chloroaniline is a representative small molecule that may arise as a process-related impurity or a starting material in the synthesis of more complex APIs. Its precise identification and quantification are therefore not merely an analytical exercise but a fundamental requirement for regulatory compliance and patient safety.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for the identification of 2-(2-Bromophenoxy)-5-chloroaniline. We will delve into the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare the performance of LC-MS with viable alternative techniques, supported by experimental data and authoritative references.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is the foundation of any robust analytical method development.

PropertyValueSource
IUPAC Name 2-(2-Bromophenoxy)-5-chloroanilinePubChem
Molecular Formula C₁₂H₉BrClNOPubChem
Average Molecular Weight 298.57 g/mol -
Monoisotopic Mass 296.9559 g/mol PubChem
Structure Chemical structure of 2-(2-Bromophenoxy)-5-chloroanilinePubChem

Note: The monoisotopic mass is the critical value used for accurate mass measurement in mass spectrometry.

Primary Identification Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become an indispensable tool in pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[3][4][5] The coupling of liquid chromatography's separation power with the mass spectrometer's detection capabilities provides an orthogonal system ideal for identifying compounds in complex matrices.[4]

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, where the results from each stage provide confidence in the final identification.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Data Interpretation p1 Dissolve Sample in Methanol/Acetonitrile lc Inject into HPLC (C18 Column) p1->lc sep Gradient Elution (Water/Acetonitrile) lc->sep ion Ionization (Positive ESI) sep->ion ms1 MS1 Full Scan (Detect Precursor Ion) ion->ms1 frag Collision-Induced Dissociation (CID) ms1->frag ms2 MS2 Scan (Detect Fragment Ions) frag->ms2 data Confirm Mass, Isotope Pattern, & Fragmentation ms2->data Fragmentation cluster_frags Major Fragmentation Pathways parent Precursor Ion [M+H]⁺ m/z 298/300/302 f1 Loss of Bromine Radical (-Br•) parent->f1  m/z 219/221 f2 Ether Bond Cleavage (-C₆H₄BrO•) parent->f2  m/z 126 f3 Loss of HCl (-HCl) parent->f3  m/z 262/264

Sources

Validation

Definitive Structural Validation of 2-(2-Bromophenoxy)-5-chloroaniline: A Multi-Methodological Comparison Guide

The Analytical Challenge: Halogen Positional Isomerism In the synthesis of pharmacophores like 2-(2-Bromophenoxy)-5-chloroaniline , a critical quality attribute (CQA) is the precise regio-positioning of the halogen atoms...

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Halogen Positional Isomerism

In the synthesis of pharmacophores like 2-(2-Bromophenoxy)-5-chloroaniline , a critical quality attribute (CQA) is the precise regio-positioning of the halogen atoms. This scaffold—a halogenated diphenyl ether—is a common precursor for dibenzoxazepines and NSAID analogs (e.g., Lumiracoxib derivatives).

The structural validation of this compound presents a specific "blind spot" for standard spectroscopy:

  • Mass Spectrometry (MS): Cannot distinguish between the target compound and its regioisomer (e.g., 2-chloro-5-bromo analog) as they share the exact molecular mass and isotopic pattern.

  • NMR Spectroscopy (

    
    H/
    
    
    
    C):
    While effective for connectivity, distinguishing a chlorine at position 5 from a bromine at position 5 relies on subtle chemical shift differences (
    
    
    ) and quaternary carbon assignment, which can be ambiguous without extensive 2D-NOESY experiments.

Single Crystal X-ray Diffraction (SC-XRD) is the only technique that provides a direct, absolute determination of the halogen positions, validating the structure through electron density mapping rather than indirect magnetic inference.

Comparative Methodology: XRD vs. NMR vs. MS

The following table objectively compares the validation power of SC-XRD against standard alternatives for this specific halogenated aniline.

Table 1: Comparative Efficacy for Halogenated Diphenyl Ethers
FeatureSC-XRD (Gold Standard) NMR (

H /

C)
HR-MS (Mass Spec)
Primary Detection Electron Density (

)
Magnetic Spin (

)
Mass-to-Charge (

)
Halogen ID Absolute (based on scattering factor

)
Indirect (shielding effects)Isotopic Pattern (Cl/Br ratio)
Positional Accuracy Definitive (3D coordinates)Inferential (Coupling

)
Null (Isomers identical)
Sample State Solid CrystalSolutionGas Phase Ion
Data Output Bond Lengths (Å) & Angles (°)Chemical Shifts (

ppm)
Exact Mass (

)
Limit of Detection Requires Crystal (>0.1 mm)~1-5 mg<1 µg
Why SC-XRD Wins: The Heavy Atom Effect

The validation logic rests on the atomic scattering factor (


), which is proportional to the atomic number (

).
  • Bromine (

    
    ):  scatters X-rays strongly.
    
  • Chlorine (

    
    ):  scatters significantly less.
    
  • Carbon (

    
    ):  scatters weakly.
    

In the electron density map, the bromine atom will appear as a peak approximately 2x more intense than the chlorine atom. This intensity difference makes misassignment impossible during refinement.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to force the system to reveal its true structure. It moves from crystallization to the "Kill Shot"—the bond length verification.

Phase 1: Crystallization (Vapor Diffusion)

Target: Obtain single crystals suitable for diffraction (0.1 – 0.3 mm).

  • Dissolution: Dissolve 20 mg of 2-(2-Bromophenoxy)-5-chloroaniline in 2 mL of Ethanol (good solubility for anilines).

  • Setup: Place in a small vial. Place this vial inside a larger jar containing n-Hexane (antisolvent).

  • Equilibration: Seal the outer jar. As hexane vapor diffuses into the ethanol, solubility decreases, forcing ordered precipitation.

  • Timeline: Leave undisturbed at 4°C for 3-5 days.

Phase 2: Data Collection & Refinement
  • Source: Molybdenum (

    
    , 
    
    
    
    Å).
    • Reasoning: Cu-sources cause high absorption by Bromine, leading to scaling errors. Mo provides better transmission.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes phenyl ring rotations, sharpening high-angle data.

  • Refinement Strategy (SHELXL):

    • Locate the heaviest atom (Br) first using Direct Methods (SHELXT).

    • Locate Cl and O atoms in subsequent difference Fourier maps.

    • Refine anisotropic displacement parameters (ADPs) for all non-hydrogen atoms.

Visualization of Validation Logic

The following diagram illustrates the decision tree used to confirm the structure, highlighting the distinct physical properties exploited by each method.

ValidationWorkflow Start Unknown Sample (Halogenated Diphenyl Ether) NMR 1H/13C NMR (Solution State) Start->NMR MS HR-MS (Gas Phase) Start->MS XRD SC-XRD (Solid State) Start->XRD Result_NMR Ambiguous: Overlapping aromatic signals No direct Z-contrast NMR->Result_NMR Result_MS Inconclusive: Isomers have identical m/z and isotope patterns MS->Result_MS Refinement Structure Refinement (SHELXL) XRD->Refinement Check1 Check 1: Peak Height Br Peak >> Cl Peak Refinement->Check1 Check2 Check 2: Bond Lengths C-Br vs C-Cl Check1->Check2 Confirmed Z-value Valid VALIDATED STRUCTURE 2-(2-Bromophenoxy)-5-chloroaniline Check2->Valid Confirmed Geometry

Caption: Logical workflow demonstrating why SC-XRD provides the only definitive pathway for distinguishing halogen regioisomers.

The "Smoking Gun": Bond Length Analysis[2][3][4]

The ultimate proof of structure lies in the bond metrics. Even if the atom types were accidentally swapped in the software, the bond lengths would reveal the error immediately (e.g., a Carbon-Chlorine bond forced to model a Carbon-Bromine distance would show massive thermal ellipsoids or residual density).

Standard Reference Values for Validation:

Bond TypeExpected Length (Å)Observed Range (Å)*Validation Logic
C(ar)-Br 1.89 - 1.90 1.88 - 1.92Significantly longer due to Br atomic radius.
C(ar)-Cl 1.73 - 1.74 1.72 - 1.76Distinctly shorter than C-Br.
C(ar)-O 1.36 - 1.401.35 - 1.41Typical ether linkage.
C(ar)-N 1.35 - 1.421.34 - 1.43Aniline C-N bond.

*Ranges based on statistical analysis of Cambridge Structural Database (CSD) entries for halogenated diphenyl ethers.

Interpretation: If the atom at position 2 of the phenoxy ring exhibits a bond length of ~1.90 Å, it is unambiguously Bromine . If the atom at position 5 of the aniline ring shows a bond length of ~1.74 Å, it is unambiguously Chlorine .

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Müller, P. (2009).Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Desiraju, G. R. (1989).Crystal Engineering: The Design of Organic Solids. Elsevier.
  • International Union of Crystallography. International Tables for Crystallography, Vol. C: Mathematical, Physical and Chemical Tables.Link[1]

Sources

Comparative

Elemental analysis standards for 2-(2-Bromophenoxy)-5-chloroaniline

Elemental Analysis & Purity Validation Guide: 2-(2-Bromophenoxy)-5-chloroaniline Executive Summary: The "Double-Halogen" Challenge 2-(2-Bromophenoxy)-5-chloroaniline (C₁₂H₉BrClNO) represents a specific class of poly-halo...

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis & Purity Validation Guide: 2-(2-Bromophenoxy)-5-chloroaniline

Executive Summary: The "Double-Halogen" Challenge

2-(2-Bromophenoxy)-5-chloroaniline (C₁₂H₉BrClNO) represents a specific class of poly-halogenated diaryl ethers often utilized as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1][2]

Validating the purity of this compound presents a unique analytical challenge: the simultaneous presence of Bromine (26.76%) and Chlorine (11.87%) .[1] In standard Elemental Analysis (EA), these halogens act as interferences that can saturate scrubbing reagents, leading to falsely elevated Nitrogen values or catalyst poisoning.[1]

This guide compares the performance of Generic Calibration Standards (e.g., Acetanilide) against Matrix-Matched Halogenated Standards for the validation of this specific compound. It further contrasts Elemental Analysis (EA) with High-Resolution Mass Spectrometry (HRMS) to provide a comprehensive purity roadmap.

Theoretical Baseline & Acceptance Criteria

Before selecting a standard, the theoretical composition must be established as the absolute reference point.[1]

Compound: 2-(2-Bromophenoxy)-5-chloroaniline Formula: C₁₂H₉BrClNO Molecular Weight: 298.56 g/mol [1][2]

ElementTheoretical Mass %Acceptable Variance (Publishing)*Acceptable Variance (Internal QC)
Carbon 48.27%± 0.40%± 0.50%
Hydrogen 3.04%± 0.40%± 0.50%
Nitrogen 4.69%± 0.40%± 0.50%
Bromine 26.76%± 0.50%± 1.00%
Chlorine 11.87%± 0.50%± 1.00%

*Based on standard Journal of Organic Chemistry (JOC) and ACS guidelines for elemental analysis.

Comparative Analysis: Calibration Standards

The accuracy of your CHNS/O data for 2-(2-Bromophenoxy)-5-chloroaniline depends entirely on the reference material used to calibrate the combustion analyzer.

Option A: Generic Standards (The Industry Default)

Examples: Acetanilide, Sulfanilamide, Stearic Acid.[1]

  • Mechanism: Calibrates the detector response for C, H, and N using a high-purity, non-interfering molecule.[1]

  • Performance on Target: High Risk. [2]

    • Why? These standards do not stress the silver/copper traps in the combustion tube.[1] If your silver gauze (halogen scrubber) is 90% saturated, Acetanilide will still read perfectly.[1] However, when you inject 2-(2-Bromophenoxy)-5-chloroaniline, the massive halogen load (38% by weight) may break through the spent trap, registering as Nitrogen or distorting the Carbon peak.[1]

Option B: Matrix-Matched Halogenated Standards (The Recommended Approach)

Examples: 1-Chloro-2,4-dinitrobenzene, p-Bromobenzoic Acid, or 5-Chloro-2-(2,4-dichlorophenoxy)aniline (if available).[1][2]

  • Mechanism: Introduces a known quantity of halogens during calibration.[1]

  • Performance on Target: Superior.

    • Self-Validation: If the halogenated standard reads correctly for C/H/N, it proves that the scrubbing capacity is sufficient to handle the Br/Cl load of your target sample.[1]

    • Error Prevention: Immediate detection of "Halogen Breakthrough" before wasting valuable sample.[1]

Summary of Comparison
FeatureGeneric Standard (Acetanilide)Matrix-Matched (Halogenated)
C/H/N Precision Excellent (<0.1%)Good (<0.2%)
Trap Verification None (Blind spot)High (Verifies Ag capacity)
Cost LowModerate
Suitability for Target PoorEssential

Comparative Analysis: Analytical Methods

Is Elemental Analysis the best tool? Compare it with modern alternatives.

MethodCapabilityPros for This CompoundCons for This Compound
Combustion EA (CHNS) Bulk Purity (Avg)Determines total purity including inorganic salts/solvents.[1][2]Br/Cl Interference. Requires aggressive scrubbing.[1][2]
HRMS (Q-TOF/Orbitrap) Molecular IdentityConfirms the exact mass (296.9556 for ⁷⁹Br³⁵Cl).[1][2]Qualitative. Does not quantify bulk purity or trapped solvents.
Schöniger Flask (Titration) Halogen QuantPrecise measurement of %Br and %Cl.[1]Labor-intensive; dangerous with high-Br compounds.[1][2]

Verdict: Use HRMS to confirm identity (structure), but use EA with Halogenated Standards to confirm bulk purity (dryness/stoichiometry).

Experimental Protocol: Self-Validating EA Workflow

To analyze 2-(2-Bromophenoxy)-5-chloroaniline accurately, follow this "Sandwich Run" protocol.

Reagents:

  • Oxidant: Tungstic Anhydride (WO₃) - Essential to prevent Carbon retention in the ash.[1][2]

  • Scrubber: Silver Tungstate on MgO (Ag₂WO₄/MgO) - High capacity for Br/Cl.[1][2]

Step-by-Step:

  • System Conditioning: Run 3 "Bypass" samples (unweighed standard) to saturate adsorption sites.[1][2]

  • Trap Verification (The Critical Step):

    • Run p-Bromobenzoic Acid as a sample.[1][2]

    • Criterion: C and H must be within ±0.3% of theoretical.[1][3] If C is low, halogens are coating the catalyst.[1] If N is high (ghost peak), the trap is leaking.[1]

  • Sample Preparation:

    • Weigh 2.0 – 2.5 mg of 2-(2-Bromophenoxy)-5-chloroaniline into a tin capsule.[1][2]

    • Add 5 mg of WO₃ powder directly over the sample.[1] (Promotes complete combustion of the aromatic rings).[1]

    • Seal tightly to exclude atmospheric Nitrogen.[1][2]

  • Analysis:

    • Combustion Temp: 1050°C (Dynamic Flash).[1][2]

    • Reduction Temp: 650°C.[1][2]

  • Post-Run Validation:

    • Run the Halogenated Standard again.

    • Logic: If the standard passes after your sample, your sample did not exhaust the trap.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision process for selecting the correct standard and validating the result.

ValidationLogic Start Start: Analyze 2-(2-Bromophenoxy)-5-chloroaniline CheckHalogens Check Structure: Contains 26% Br, 11% Cl? Start->CheckHalogens SelectStd Select Calibration Standard CheckHalogens->SelectStd Yes (High Load) GenericStd Generic Standard (Acetanilide) SelectStd->GenericStd Traditional Path MatrixStd Matrix-Matched Standard (p-Bromobenzoic Acid) SelectStd->MatrixStd Recommended Path RunSample Run Sample with WO3 Additive GenericStd->RunSample Calibrated MatrixStd->RunSample Calibrated & Trap Verified ResultCheck Check Result Validity RunSample->ResultCheck FalsePass RISK: False Pass (Trap Saturation undetected) ResultCheck->FalsePass If using Generic Std TruePass VALID: Trap Capacity Confirmed by Standard ResultCheck->TruePass If using Matrix Std

Caption: Decision matrix for selecting calibration standards. Using a matrix-matched standard prevents "False Pass" results caused by halogen saturation.[1][2]

References

  • Comparison of Calibration Standards in Elemental Analysis. Source: Thermo Fisher Scientific Application Notes. (Contextual validation of halogenated organics).

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Source: ASTM International (ASTM E442). [1][4]

  • Microanalysis of Halogenated Organic Compounds. Source: Royal Society of Chemistry (Analyst Journal).

  • 2-Bromo-5-chloroaniline (Structural Analog) Chemical Properties. Source: PubChem (National Institutes of Health). [1][2]

  • Guidelines for Characterization of Organic Compounds (ACS). Source: American Chemical Society.

Sources

Safety & Regulatory Compliance

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